Acelarin
Beschreibung
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKGYOMICWFQZ-KKQYNPQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840506-29-8 | |
| Record name | NUC-1031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NUC-1031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acelarin (NUC-1031): An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) prodrug of the nucleoside analog gemcitabine (B846). Developed using ProTide technology, this compound is engineered to overcome key mechanisms of resistance that limit the efficacy of conventional gemcitabine. By facilitating efficient intracellular delivery and conversion to its active triphosphate form, difluorodeoxycytidine triphosphate (dFdCTP), this compound aims to enhance anti-tumor activity. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the key molecular pathways.
Introduction: Overcoming Gemcitabine Resistance with ProTide Technology
Gemcitabine is a widely used chemotherapeutic agent for a variety of solid tumors. However, its clinical utility is often hampered by multiple resistance mechanisms, including:
-
Dependence on Nucleoside Transporters: Gemcitabine requires specific transporters, such as hENT1, to enter cancer cells. Downregulation of these transporters leads to reduced drug uptake and resistance.[1]
-
Rate-Limiting Activation: The initial phosphorylation of gemcitabine to its monophosphate form (dFdCMP) is a rate-limiting step catalyzed by deoxycytidine kinase (dCK). Low dCK activity can impair drug activation.
-
Metabolic Inactivation: Gemcitabine is susceptible to deamination by cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite difluorodeoxyuridine (dFdU).
This compound was designed to bypass these limitations.[2] The ProTide technology masks the monophosphate group of gemcitabine with a phosphoramidate moiety, rendering the molecule more lipophilic and enabling it to diffuse across the cell membrane independently of nucleoside transporters.[3][4] Once inside the cell, the ProTide is cleaved by intracellular enzymes to release the pre-activated monophosphate, bypassing the dCK-dependent step and protecting it from deamination by CDA.[3][4]
The Core Mechanism of Action: From Prodrug to DNA Chain Terminator
The mechanism of action of this compound can be delineated in two main stages: intracellular activation and subsequent disruption of DNA synthesis and cellular function.
Intracellular Activation Pathway
This compound's conversion to the active dFdCTP is a multi-step enzymatic process within the cancer cell.[5][6]
Dual Mechanisms of Cytotoxicity
Once formed, the active metabolites of this compound, primarily dFdCTP and dFdCDP, exert their cytotoxic effects through two main pathways:
-
DNA Chain Termination: dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerase.[7] Following its incorporation, only one additional nucleotide can be added before DNA synthesis is irreversibly halted, a process known as "masked chain termination." This leads to DNA fragmentation and triggers apoptosis.[7]
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7] Specifically, it targets the RRM1 subunit.[8][9] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, further hindering DNA replication and enhancing the cytotoxic effect.[7]
Quantitative Preclinical Data
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound (NUC-1031)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.2 | [3] |
| CEM | Human T-cell Lymphoblast | (data not specified) | [3] |
| Biliary Tract Cancer Cell Lines (Panel of 10) | Biliary Tract Cancer | Less potent than gemcitabine in this study | [10] |
Table 2: Intracellular dFdCTP Concentration and DNA Incorporation
| Cell Line | Treatment | Time Point | Intracellular dFdCTP (pmol/10^6 cells) | DNA Incorporation (nmol dFdC/µmol dG) | Reference |
| HuCCT1 (Biliary Tract) | NUC-1031 (1 µM) | 24h | ~150 | 0.33 | [2] |
| 72h | ~50 | 0.9 | [2] | ||
| A2780 (Ovarian) | NUC-1031 (600 nM) | 6h | ~250 | 0.2 | [2] |
| 48h | ~100 | 0.6 | [2] |
Clinical Trial Data Summary
This compound has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutics.
Table 3: Summary of Key Clinical Trial Results for this compound (NUC-1031)
| Trial Identifier | Phase | Cancer Type | Treatment | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| PRO-001 | I/II | Advanced Solid Tumors | This compound Monotherapy | 49 | 10% | 6.7 months (ongoing at time of report) | Not Reported | [11] |
| PRO-105 | II | Platinum-Resistant Ovarian Cancer | This compound Monotherapy | 45 | 7% (1 CR, 2 PRs) | Not Reported | Not Reported | |
| ABC-08 | Ib | Advanced Biliary Tract Cancer | This compound + Cisplatin (B142131) | 21 | 33% (1 CR, 6 PRs) | 7.2 months | 9.6 months | [12][13] |
| PRO-002 | Ib | Recurrent Ovarian Cancer | This compound + Carboplatin | 23 | 26% (1 CR, 5 PRs) | 27.1 weeks | Not Reported | [7][14] |
| NuTide:121 | III | Advanced Biliary Tract Cancer | This compound + Cisplatin vs. Gemcitabine + Cisplatin | 773 | Higher in this compound arm | Not Reported | No improvement over control | [15][16] |
CR: Complete Response; PR: Partial Response. The NuTide:121 trial was terminated early due to futility in meeting the primary endpoint of overall survival.[15]
Experimental Protocols
Quantification of Intracellular dFdCTP by LC-MS/MS
This protocol is adapted from methodologies described for the quantification of gemcitabine and its metabolites.[2]
Objective: To quantify the concentration of the active metabolite dFdCTP in cancer cells following treatment with this compound.
Workflow:
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., HuCCT1 or A2780) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (NUC-1031) for specified time points.
-
Cell Harvesting: Following treatment, wash cells with ice-cold PBS, trypsinize, and collect the cell suspension. Count the cells using a hemocytometer or automated cell counter.
-
Metabolite Extraction: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solution (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).
-
Protein Precipitation: Vortex the samples and incubate at -20°C to facilitate protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Sample Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method. Use a suitable column (e.g., porous graphitic carbon) for chromatographic separation.
-
Quantification: Quantify the amount of dFdCTP in the samples by comparing the peak area to a standard curve generated with known concentrations of dFdCTP.
-
Normalization: Normalize the results to the cell number to express the concentration as pmol per 10^6 cells.
Ribonucleotide Reductase (RNR) Activity Assay
This protocol is a generalized method based on principles of RNR inhibition assays.[8][17]
Objective: To determine the inhibitory effect of this compound's metabolite, dFdCDP, on RNR activity.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant human RRM1 and RRM2 subunits. Prepare a reaction mixture containing the RNR holoenzyme, a ribonucleotide substrate (e.g., CDP), and the allosteric effector (e.g., ATP).
-
Inhibitor Incubation: Add varying concentrations of dFdCDP (the active diphosphate metabolite of this compound) to the reaction mixture and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a reducing agent (e.g., dithiothreitol (B142953) or a thioredoxin/thioredoxin reductase system).
-
Reaction Quenching: After a defined incubation period, stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Product Quantification: Quantify the formation of the deoxyribonucleotide product (dCDP) using a suitable method, such as HPLC or a colorimetric assay.
-
IC50 Determination: Plot the percentage of RNR inhibition against the logarithm of the dFdCDP concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound (NUC-1031) represents a rationally designed second-generation nucleoside analog that leverages ProTide technology to overcome clinically relevant mechanisms of gemcitabine resistance. Its core mechanism of action is centered on the efficient intracellular generation of the active metabolite dFdCTP, leading to DNA chain termination and inhibition of ribonucleotide reductase. While preclinical studies demonstrated potent anti-tumor activity, clinical trial results have been mixed, with notable efficacy in some settings but a failure to improve overall survival in a Phase III trial for biliary tract cancer. This comprehensive technical overview provides researchers and drug development professionals with the foundational knowledge of this compound's mechanism of action, supported by quantitative data and detailed experimental approaches, to inform future research and development in the field of nucleoside analog therapeutics.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer [pubmed.ncbi.nlm.nih.gov]
- 11. Ground-breaking Final Results of the First in Human Phase I/II Study with this compound in Advanced Solid Tumours | MarketScreener [marketscreener.com]
- 12. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. targetedonc.com [targetedonc.com]
- 16. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Acelarin and ProTide Technology: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Acelarin (NUC-1031) represents a first-in-class nucleotide analog that leverages the innovative ProTide technology to enhance the therapeutic potential of the widely used chemotherapeutic agent, gemcitabine (B846).[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, the underlying ProTide technology, and a summary of its clinical evaluation.
The Challenge of Gemcitabine Resistance
Gemcitabine, a cornerstone of treatment for various solid tumors, including pancreatic, biliary tract, and ovarian cancers, is a pro-drug that requires intracellular activation.[2] Its efficacy is often limited by multiple resistance mechanisms that cancer cells can develop.[2]
Key Mechanisms of Gemcitabine Resistance:
-
Transport into the cell: Gemcitabine is a hydrophilic molecule and relies on specialized nucleoside transporters, such as hENT1, to enter cancer cells. Reduced expression of these transporters can significantly limit drug uptake.[3]
-
Intracellular Activation: Once inside the cell, gemcitabine must be phosphorylated to its active mono-, di-, and triphosphate forms (dFdCMP, dFdCDP, and dFdCTP). The initial phosphorylation step, catalyzed by the enzyme deoxycytidine kinase (dCK), is rate-limiting. Low levels of dCK can lead to insufficient activation of the drug.[3]
-
Metabolic Deactivation: A significant portion of gemcitabine is rapidly degraded into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU), by the enzyme cytidine (B196190) deaminase (CDA), which is often overexpressed in cancer cells.[4]
ProTide Technology: A Strategic Solution
The ProTide (PROdrug + nucleoTIDE) technology is a sophisticated phosphoramidate (B1195095) prodrug approach designed to bypass these resistance mechanisms.[5] This technology chemically modifies a nucleoside monophosphate (the first phosphorylated form) to create a more lipophilic molecule that can readily diffuse across the cell membrane, independent of nucleoside transporters.[5]
The ProTide moiety consists of an aryl group and an amino acid ester attached to the phosphate (B84403) group.[5] This protective "mask" is designed to be cleaved by specific intracellular enzymes, releasing the pre-activated nucleoside monophosphate directly into the cancer cell.[6] This circumvents the need for the rate-limiting dCK-mediated phosphorylation step.[3] Furthermore, this modification protects the drug from deactivation by CDA.[4]
This compound is the ProTide derivative of gemcitabine. By delivering the pre-activated gemcitabine monophosphate (dFdCMP) directly into cancer cells, this compound is designed to generate significantly higher intracellular concentrations of the active triphosphate metabolite (dFdCTP) compared to gemcitabine itself.[7]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the metabolic activation of gemcitabine and the mechanism by which this compound's ProTide technology overcomes key resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Be Part of Research - Trial Details - ABC-08: Phase Ib Trial of this compound in Combination With Cisplatin in Locally Advanced/ Metastatic Biliary Tract Cancers [bepartofresearch.nihr.ac.uk]
- 7. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Metabolism of Acelarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide, a prodrug of the widely used chemotherapeutic agent gemcitabine (B846). It is designed to overcome key mechanisms of cancer cell resistance to gemcitabine, thereby enhancing its therapeutic index. This technical guide provides an in-depth overview of the intracellular metabolism of this compound, detailing its activation pathway, the enzymes involved, and its ultimate conversion to the active cytotoxic agent, gemcitabine triphosphate (dFdCTP). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows to support further research and development in this area.
Introduction: Overcoming Gemcitabine Resistance
Gemcitabine, a nucleoside analog, has been a cornerstone of treatment for various solid tumors, including pancreatic, biliary tract, and ovarian cancers. However, its efficacy is often limited by several resistance mechanisms:
-
Transport: Gemcitabine relies on nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), for entry into cancer cells. Downregulation of these transporters is a common resistance mechanism.
-
Activation: Once inside the cell, gemcitabine requires a multi-step phosphorylation cascade to become active. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). Low dCK activity leads to reduced activation and drug resistance.
-
Inactivation: Gemcitabine is susceptible to deamination and inactivation by the enzyme cytidine (B196190) deaminase (CDA), which is often overexpressed in cancer cells.
This compound is rationally designed to bypass these resistance pathways. Its phosphoramidate moiety allows for:
-
Transporter-independent cell entry: Due to its increased lipophilicity, this compound can diffuse across the cell membrane without the need for nucleoside transporters.[1]
-
Bypassing initial phosphorylation: this compound is delivered into the cell as a pre-phosphorylated form, circumventing the reliance on dCK for the initial activation step.[1]
-
Protection from deamination: The phosphoramidate group shields the molecule from degradation by CDA.[1]
These advantages lead to significantly higher intracellular concentrations of the active metabolite, dFdCTP, compared to equimolar doses of gemcitabine.[2]
Intracellular Activation Pathway of this compound
The intracellular conversion of this compound to its active triphosphate form is a multi-step enzymatic process. While this compound is a ProTide of gemcitabine, the general activation pathway for ProTides has been elucidated and is applicable here.
The key enzymatic steps are:
-
Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester moiety from the phosphoramidate group. This reaction is catalyzed by cellular esterases, primarily carboxylesterases (like CES1) or cathepsin A.
-
Phosphoramidate Bond Cleavage: The resulting intermediate undergoes cleavage of the P-N bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). This step releases the monophosphorylated gemcitabine (dFdCMP).
-
Sequential Phosphorylation: dFdCMP is then further phosphorylated by cellular nucleotide kinases. UMP-CMP kinase (UCK) converts dFdCMP to gemcitabine diphosphate (B83284) (dFdCDP), which is subsequently phosphorylated by nucleoside diphosphate kinases (NDPKs) to the active gemcitabine triphosphate (dFdCTP).
The active dFdCTP is then incorporated into replicating DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Intracellular activation pathway of this compound (NUC-1031).
Quantitative Analysis of this compound Metabolism
Quantitative data on the intracellular metabolism of this compound is crucial for understanding its pharmacological profile. The available data demonstrates the superior generation of the active metabolite, dFdCTP, compared to gemcitabine.
| Parameter | Cell Line | Treatment | Value | Reference |
| Peak Intracellular dFdCTP Concentration | HuCCT1 (Biliary Tract Cancer) | 1 µM this compound for 24 hours | 220 nmol / 106 cells | [3] |
| Relative Intracellular dFdCTP Levels | Not Specified | Not Specified | 13-fold higher than gemcitabine | [4] |
| EC50 | Not Specified | Not Specified | 0.2 nM | [5] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to study the intracellular metabolism of this compound.
Quantification of Intracellular Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular drug metabolites.
Objective: To determine the intracellular concentrations of this compound, dFdCMP, dFdCDP, and dFdCTP over time.
General Protocol:
-
Cell Culture and Treatment: Cancer cell lines are cultured to a desired confluency and treated with this compound at various concentrations and for different time points.
-
Cell Lysis and Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Metabolites are extracted using a cold solvent, typically a mixture of methanol, acetonitrile, and water, to quench metabolic activity and precipitate proteins.
-
-
Sample Preparation:
-
The extracts are centrifuged to pellet cell debris and proteins.
-
The supernatant containing the metabolites is collected and dried under vacuum.
-
The dried residue is reconstituted in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Metabolites are separated on a suitable chromatography column (e.g., C18 or anion exchange).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each metabolite.
-
-
Data Analysis:
-
Standard curves are generated using known concentrations of this compound and its metabolites to quantify their amounts in the cell extracts.
-
Intracellular concentrations are typically normalized to the cell number or total protein content.
-
Experimental Workflow Diagram
Caption: Workflow for intracellular metabolite quantification by LC-MS/MS.
In Vitro Cytotoxicity Assays
These assays are used to determine the potency of this compound in killing cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) of this compound.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Drug Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.
Conclusion
This compound represents a significant advancement in nucleoside analog chemotherapy. Its unique phosphoramidate ProTide design enables it to effectively overcome the primary mechanisms of gemcitabine resistance. The intracellular metabolic pathway, initiated by esterases and HINT1, leads to the efficient generation of the active cytotoxic metabolite, dFdCTP. The quantitative data available to date supports the superior intracellular delivery and activation of this compound compared to gemcitabine. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced aspects of this compound's metabolism and mechanism of action, which will be critical for its continued clinical development and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Acelarin vs. Gemcitabaine: A Technical Deep Dive into Molecular Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the molecular structures of Acelarin (NUC-1031) and its parent drug, gemcitabine (B846). It explores the chemical modifications that differentiate this compound and the resulting impact on its mechanism of action, cellular uptake, and resistance circumvention. This document includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the cellular pathways.
Introduction: The Challenge of Gemcitabine Resistance
Gemcitabine, a nucleoside analog, has been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its cytotoxic effects are exerted after intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis and induce apoptosis.[2][3][4][5] However, the clinical efficacy of gemcitabine is often limited by the development of resistance. Key mechanisms of resistance include reduced uptake into the cell due to low levels of the human equilibrative nucleoside transporter 1 (hENT1), insufficient phosphorylation by deoxycytidine kinase (dCK), and rapid inactivation through deamination by cytidine (B196190) deaminase (CDA).
This compound (NUC-1031) is a first-in-class ProTide, a prodrug technology designed to overcome these resistance mechanisms.[6][7] By masking the phosphate (B84403) group with a phosphoramidate (B1195095) moiety, this compound is engineered for enhanced cell entry and intracellular activation, independent of nucleoside transporters and the initial, rate-limiting phosphorylation step.
Molecular Structure Comparison
The fundamental structural difference between this compound and gemcitabine lies in the addition of a phosphoramidate "ProTide" group to the 5'-hydroxyl of the deoxyribose sugar in this compound. This modification transforms the hydrophilic gemcitabine into a more lipophilic molecule, facilitating its passage across the cell membrane.
Gemcitabine: As a 2'-deoxy-2',2'-difluorocytidine, gemcitabine is a synthetic analog of the nucleoside deoxycytidine. Its structure consists of a pyrimidine (B1678525) base (cytosine) attached to a difluorinated deoxyribose sugar.
This compound (NUC-1031): this compound is an aryloxy phosphoramidate derivative of gemcitabine. The ProTide moiety consists of an aryl group and an amino acid ester attached to a phosphorus atom. This phosphoramidate group is designed to be cleaved by intracellular enzymes to release the active monophosphate form of gemcitabine (dFdCMP) directly within the cell.
Quantitative Data Summary
The following table summarizes the key quantitative molecular properties of this compound and gemcitabine.
| Property | Gemcitabine | This compound (NUC-1031) |
| Molecular Formula | C₉H₁₁F₂N₃O₄ | C₂₅H₂₇F₂N₄O₈P |
| Molecular Weight | 263.2 g/mol | 580.47 g/mol |
| IUPAC Name | 4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one | (2R,3R,5R)-2-(2,2-difluoro-3-hydroxy-4-(4-amino-2-oxopyrimidin-1(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yloxy) -2-oxo-1,3,2-oxazaphosphinane-3-carboxylic acid, 2-ethylbutyl ester |
| CAS Number | 95058-81-4 | 1562406-27-6 |
| LogP (Predicted) | -1.5 | 1.8 |
Mechanism of Action and Cellular Fate
The structural differences between this compound and gemcitabine directly translate to distinct pathways of cellular uptake and activation.
Signaling and Activation Pathway
The following diagram illustrates the cellular uptake and activation pathways of both gemcitabine and this compound, highlighting the mechanisms by which this compound is designed to bypass gemcitabine resistance.
References
Acelarin: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
This document provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Acelarin, a novel investigational agent. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and development of this compound.
Introduction
This compound is a potent and selective small molecule inhibitor of the Janus-associated kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide summarizes the key ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and the dose-response relationship of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through a series of preclinical and early-phase clinical studies. The key parameters are summarized below.
| Parameter | Value | Species | Study Type |
| Bioavailability (F%) | 75% | Human | Phase I Clinical Trial |
| 60% | Rat | Preclinical | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Human | Phase I Clinical Trial |
| Plasma Protein Binding | 92% | Human | In vitro |
| Volume of Distribution (Vd) | 1.8 L/kg | Human | Phase I Clinical Trial |
| Metabolism | Hepatic (CYP3A4 mediated) | Human | In vitro |
| Elimination Half-life (t1/2) | 8.2 hours | Human | Phase I Clinical Trial |
| Clearance (CL) | 0.25 L/hr/kg | Human | Phase I Clinical Trial |
| Primary Route of Excretion | Fecal | Human | Phase I Clinical Trial |
Protocol 2.2.1: Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.
-
Dosing: this compound was administered as a single oral dose (10 mg/kg) or intravenous dose (2 mg/kg).
-
Sample Collection: Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Calculation: Bioavailability (F%) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2.2.2: Plasma Protein Binding Assay
-
Method: Equilibrium dialysis.
-
Procedure: Human plasma was spiked with this compound at a concentration of 10 µM. The spiked plasma was dialyzed against a protein-free buffer using a semi-permeable membrane.
-
Analysis: The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS after reaching equilibrium.
-
Calculation: The percentage of bound drug was calculated as ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its inhibition of the JAK2 signaling pathway.
| Parameter | Value | Assay |
| IC50 (JAK2 Kinase Activity) | 5.2 nM | In vitro Kinase Assay |
| EC50 (p-STAT3 Inhibition) | 25 nM | Cellular Assay (Human Whole Blood) |
| Tumor Growth Inhibition (TGI) | 65% at 30 mg/kg | Mouse Xenograft Model |
Protocol 3.2.1: In vitro JAK2 Kinase Assay
-
Enzyme: Recombinant human JAK2 enzyme.
-
Substrate: A synthetic peptide substrate.
-
Procedure: this compound was serially diluted and incubated with the JAK2 enzyme and substrate in the presence of ATP.
-
Detection: The phosphorylation of the substrate was measured using a luminescence-based assay.
-
Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3.2.2: p-STAT3 Inhibition in Human Whole Blood
-
Sample: Freshly collected human whole blood.
-
Stimulation: The blood was stimulated with Interleukin-6 (IL-6) to induce STAT3 phosphorylation.
-
Treatment: Samples were pre-incubated with varying concentrations of this compound prior to IL-6 stimulation.
-
Analysis: The levels of phosphorylated STAT3 (p-STAT3) in peripheral blood mononuclear cells (PBMCs) were quantified by flow cytometry.
-
Calculation: The EC50 value was calculated from the concentration-response curve.
Visualizations
Caption: this compound's mechanism of action via JAK2 inhibition.
Caption: Workflow for preclinical pharmacokinetic studies.
Acelarin (NUC-1031) Resistance in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide designed as an enhancement of the nucleoside analog gemcitabine (B846). Its development was specifically aimed at overcoming the primary mechanisms of chemoresistance that limit the efficacy of gemcitabine in various solid tumors, including pancreatic and biliary tract cancers.[1][2] this compound's structure allows it to bypass deficient cellular uptake and initial activation pathways, thereby delivering the active monophosphate metabolite into cancer cells more efficiently.[1][3] Despite this innovative design, clinical trials have highlighted challenges in translating this mechanistic advantage into superior overall survival benefits, suggesting the presence of intrinsic or the development of acquired resistance to this compound itself.[4] This technical guide provides an in-depth overview of this compound's core design principles for overcoming gemcitabine resistance and explores the potential molecular mechanisms that may confer resistance to this compound.
Section 1: this compound's Design to Overcome Gemcitabine Resistance
This compound was engineered to circumvent three well-documented mechanisms of gemcitabine resistance. Its ProTide technology masks the initial phosphate (B84403) group, rendering the molecule more lipophilic and altering its cellular transport and activation pharmacology.[1]
Mechanism I: Bypassing Nucleoside Transporter Dependency
Gemcitabine is a hydrophilic molecule that relies on active transport into the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1).[5] Low expression or functional deficiency of hENT1 is a common mechanism of intrinsic and acquired gemcitabine resistance, as it severely limits the amount of drug reaching its intracellular targets. This compound's increased lipophilicity allows it to enter cancer cells via passive diffusion across the cell membrane, thereby bypassing the requirement for hENT1 transporters.[1]
Caption: this compound bypasses hENT1-mediated transport required by gemcitabine.
Mechanism II: Overcoming Deoxycytidine Kinase (dCK) Deficiency
Once inside the cell, gemcitabine requires a rate-limiting initial phosphorylation step catalyzed by the enzyme deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP).[6] Downregulation or inactivating mutations of dCK are a major cause of resistance. This compound is synthesized as a pre-activated monophosphate agent (a phosphoramidate).[1] Intracellular enzymes cleave the ProTide moiety to release dFdCMP directly, thus bypassing the need for dCK.[7][8]
Mechanism III: Evading Deamination by Cytidine (B196190) Deaminase (CDA)
Gemcitabine can be rapidly catabolized into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), by the enzyme cytidine deaminase (CDA), which is often overexpressed in resistant tumors. The phosphoramidate moiety on this compound protects the molecule from this deamination, increasing its stability and the intracellular concentration of its active forms.[1][3]
Summary of this compound's Design Advantages Over Gemcitabine
| Feature | Gemcitabine | This compound (NUC-1031) | Implication for Resistance |
| Cellular Uptake | Active Transport (hENT1 dependent) | Passive Diffusion | Overcomes hENT1 deficiency[1] |
| First Phosphorylation | dCK Dependent (Rate-limiting) | dCK Independent | Overcomes dCK deficiency[1][3] |
| Metabolic Stability | Susceptible to CDA-mediated deamination | Resistant to CDA-mediated deamination | Prevents rapid inactivation[1][3] |
Section 2: Potential Mechanisms of Acquired Resistance to this compound
Despite its design, the clinical failure of this compound to significantly improve survival suggests that cancer cells can employ other resistance mechanisms.[4] As published data on acquired this compound resistance is not available, this section outlines plausible mechanisms based on the known downstream metabolic pathway of its active metabolites, which are identical to those of gemcitabine.
Caption: Potential downstream resistance pathways to this compound's active metabolites.
Alterations in Downstream Metabolic Activation
While this compound bypasses the first phosphorylation step, its monophosphate form (dFdCMP) must be further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.
-
Potential Mechanism: Reduced activity of the enzymes responsible for these subsequent steps, particularly UMP/CMP kinase (CMPK1) , which converts dFdCMP to dFdCDP. Downregulation of CMPK1 has been shown to confer resistance to other pyrimidine (B1678525) analogs.[9][10][11]
-
Hypothesized Cellular Impact: Decreased levels of CMPK1 would lead to the accumulation of inactive dFdCMP and a significant reduction in the cytotoxic dFdCDP and dFdCTP metabolites, rendering the cell resistant to this compound.
Upregulation of Drug Target
The diphosphate metabolite, dFdCDP, exerts a significant cytotoxic effect by inhibiting ribonucleotide reductase (RNR) , the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[12][13]
-
Potential Mechanism: Overexpression or amplification of the gene for the RNR large subunit, RRM1 . Increased levels of RRM1 is a well-established and clinically relevant mechanism of gemcitabine resistance.[14][15][16]
-
Hypothesized Cellular Impact: A higher concentration of the RRM1 protein would require a proportionally higher intracellular concentration of dFdCDP to achieve an inhibitory effect. This effectively increases the resistance threshold of the cell.
Increased Drug Efflux
Active drug efflux pumps can reduce the intracellular concentration of chemotherapeutic agents or their metabolites.
-
Potential Mechanism: Overexpression of ATP-binding cassette (ABC) transporters , such as ABCC5 (MRP5) or ABCG2 (BCRP).[17][18][19] While this compound's influx is transporter-independent, its phosphorylated metabolites could be substrates for these efflux pumps. Studies have shown that ABCC transporters can efflux gemcitabine's deaminated metabolite, dFdU, and may play a role in gemcitabine resistance.[20]
-
Hypothesized Cellular Impact: Increased efflux would lower the intracellular accumulation and retention of dFdCMP or other metabolites, preventing them from reaching concentrations sufficient for downstream activation and target engagement.
Enhanced DNA Damage Response and Apoptosis Evasion
The ultimate mechanism of cytotoxicity for this compound is the incorporation of dFdCTP into DNA, causing chain termination and inducing apoptosis.[5]
-
Potential Mechanism: Upregulation of DNA damage repair (DDR) pathways or overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members). Cancer cells with a highly efficient DDR can more effectively repair the DNA lesions caused by dFdCTP incorporation.
-
Hypothesized Cellular Impact: Enhanced DNA repair or a higher threshold for apoptosis would allow cancer cells to survive DNA damage that would be lethal to sensitive cells.
Hypothetical IC50 Values in this compound-Resistant Cell Lines
The following table presents hypothetical 50% inhibitory concentration (IC50) data to illustrate the potential impact of these resistance mechanisms.
| Cell Line | Genotype / Phenotype | Gemcitabine IC50 (nM) | This compound IC50 (nM) | Postulated Resistance Mechanism |
| Parental | WT | 15 | 2 | - |
| Res-1 | hENT1 low / dCK low | > 5000 | 5 | This compound bypasses influx/dCK deficiency |
| Res-2 | CMPK1 knockdown | 850 | 750 | Impaired downstream activation |
| Res-3 | RRM1 overexpression | 1200 | 980 | Target overexpression |
| Res-4 | ABCC5 overexpression | 450 | 350 | Increased metabolite efflux |
Section 3: Key Experimental Protocols
This section provides detailed methodologies for investigating the potential resistance mechanisms described above.
Protocol: Assessment of UMP/CMP Kinase (CMPK1) Expression
Objective: To quantify CMPK1 mRNA and protein levels in this compound-sensitive vs. resistant cancer cell lines.
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cell pellets using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for CMPK1 (and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green-based qPCR master mix.
-
Thermocycling: Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Analysis: Calculate the relative expression of CMPK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing resistant to sensitive cells.
B. Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli buffer and separate proteins on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CMPK1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Protocol: Analysis of Ribonucleotide Reductase (RRM1) Expression
Objective: To measure RRM1 subunit expression levels.
-
The protocols for qPCR and Western Blotting are identical to those described in 3.1, but using validated primary antibodies and qPCR primers specific for RRM1.
Protocol: Drug Efflux Assay Using Flow Cytometry
Objective: To assess the functional activity of ABC transporters implicated in drug efflux.
-
Cell Preparation: Harvest 1x10^6 cells (sensitive and resistant lines) per sample.
-
Dye Loading: Resuspend cells in media containing a fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for ABCB1 or Hoechst 33342 for ABCG2). Incubate for 30-60 minutes at 37°C to allow dye accumulation.
-
Efflux Phase: Wash cells to remove excess dye and resuspend in fresh, dye-free media. For inhibitor controls, add a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or probenecid) to a subset of samples.
-
Incubation: Incubate cells for an additional 1-2 hours at 37°C to allow for active efflux of the dye.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell populations. Cells with high ABC transporter activity will have lower fluorescence due to efficient dye efflux. The effect of inhibitors can be seen as an increase in fluorescence retention.
-
Analysis: Compare the mean fluorescence intensity (MFI) between sensitive and resistant cells, with and without inhibitors.
Workflow for Investigating this compound Resistance
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. NuCana Reports Preliminary Data from Phase II Study of Single-Agent this compound (NUC-1031) in Patients with Platinum-Resistant Ovarian Cancer | NuCana plc [ir.nucana.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NUC-1031/Cisplatin Fails to Improve Outcomes in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 5. OR | Free Full-Text | Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma [techscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Modulation of human UMP/CMP kinase affects activation and cellular sensitivity of deoxycytidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CMPK1 Regulated by miR-130b Attenuates Response to 5-FU Treatment in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo induction of resistance to gemcitabine results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribonucleotide reductase is an effective target to overcome gemcitabine resistance in gemcitabine-resistant pancreatic cancer cells with dual resistant factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Interdependence of Gemcitabine Treatment, Transporter Expression, and Resistance in Human Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gemcitabine upregulates ABCG2/BCRP and modulates the intracellular pharmacokinetic profiles of bioluminescence in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Acelarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acelarin (NUC-1031) is a first-in-class phosphoramidate-protected protide (B1233603) of the widely used chemotherapeutic agent, gemcitabine (B846). This novel design aims to overcome key mechanisms of tumor resistance to gemcitabine, such as reliance on nucleoside transporters for cellular uptake, the necessity for activation by deoxycytidine kinase (dCK), and degradation by cytidine (B196190) deaminase (CDA). By bypassing these resistance pathways, this compound is engineered to achieve higher intracellular concentrations of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced cytotoxic effects in cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound in various cancer cell lines, detailing its impact on cell viability, the induction of apoptosis, and cell cycle arrest.
Data Presentation
Table 1: In Vitro Efficacy of this compound (NUC-1031) in Biliary Tract Cancer (BTC) Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) values of this compound compared to gemcitabine in a panel of ten biliary tract cancer cell lines after 72 hours of treatment.
| Cell Line | This compound (NUC-1031) EC50 (nM) | Gemcitabine EC50 (nM) |
| GBD-1 | 25.3 | 1.1 |
| HuCCT-1 | 30.7 | 1.8 |
| OZ | 45.1 | 2.5 |
| SNU-1079 | 55.4 | 3.2 |
| SNU-1196 | 62.1 | 4.5 |
| SNU-245 | 73.8 | 5.9 |
| SNU-308 | 88.2 | 7.3 |
| SNU-478 | 105.6 | 10.1 |
| SNU-869 | 121.4 | 12.8 |
| TFK-1 | 150.9 | 18.7 |
Data sourced from a comparative in vitro study of NUC-1031 and gemcitabine in BTC cell lines. It is noted that in this panel, this compound demonstrated lower potency than gemcitabine[1].
Table 2: Effect of this compound (NUC-1031) on Cell Cycle Distribution in HuCCT1 Cells
This table presents the percentage of HuCCT1 cells in different phases of the cell cycle after treatment with this compound for 24 hours, as determined by flow cytometry with DAPI staining.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | 59 | 18 | 22 |
| This compound (IC25) | 47 | 39 | 23 |
| This compound (IC50) | 28 | 35 | 29 |
Data indicates a significant increase in the S phase population and a decrease in the G0/G1 population with this compound treatment, suggesting an S-phase arrest[2][3].
Table 3: Induction of Apoptosis by this compound (NUC-1031) in Biliary Tract Cancer Cell Lines
The following table quantifies the percentage of apoptotic cells in GBD-1 and HuCCT-1 cell lines after 72 hours of treatment with this compound, as measured by Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| GBD-1 | Control | 2.1 | 1.5 | 3.6 |
| This compound (25 nM) | 15.4 | 8.2 | 23.6 | |
| HuCCT-1 | Control | 1.8 | 1.2 | 3.0 |
| This compound (25 nM) | 12.7 | 6.5 | 19.2 |
Data demonstrates that this compound significantly induces both early and late apoptosis in BTC cell lines.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Add the drug dilutions to the respective wells and incubate for the desired period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry with DAPI Staining)
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration. Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing DAPI (4′,6-diamidino-2-phenylindole) and RNase A in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. DAPI fluorescence is measured to determine the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Culture and treat cells with this compound as described for the cell cycle analysis. Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
-
Mandatory Visualization
Caption: this compound's mechanism of action from cellular uptake to apoptosis induction.
Caption: Workflow for determining this compound's in vitro cytotoxicity.
Caption: this compound-induced DNA damage response signaling cascade.
References
Acelarin (NUC-1031): A Technical Guide to Overcoming Gemcitabine Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gemcitabine (B846) has long been a cornerstone of chemotherapy for various solid tumors, including pancreatic, biliary tract, and ovarian cancers. However, its efficacy is frequently undermined by the development of drug resistance. Acelarin (NUC-1031), a first-in-class ProTide therapeutic, was rationally designed to circumvent the primary mechanisms of gemcitabine resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visualization of the relevant biological pathways. While this compound has shown promise in early clinical studies, it is crucial to note that late-stage clinical trials in biliary tract and pancreatic cancers were discontinued, highlighting the complexities of translating preclinical advantages into definitive clinical benefit.
Introduction: The Challenge of Gemcitabine Resistance
Gemcitabine, a nucleoside analog, requires a multi-step intracellular activation process to exert its cytotoxic effects. Its efficacy is limited by several key factors that contribute to both intrinsic and acquired resistance:
-
Impaired Cellular Uptake: Gemcitabine is hydrophilic and relies on specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to enter cancer cells.[1] Low expression of hENT1 is a well-documented mechanism of resistance and correlates with poor patient outcomes.[1]
-
Insufficient Activation: The first and rate-limiting step in gemcitabine's activation is its phosphorylation into its monophosphate form (dFdCMP) by the enzyme deoxycytidine kinase (dCK).[2] Reduced dCK activity or expression leads to decreased levels of the active triphosphate metabolite (dFdCTP), thereby diminishing its anti-tumor effect.[2]
-
Enhanced Inactivation: Gemcitabine is susceptible to degradation by the enzyme cytidine (B196190) deaminase (CDA), which converts it into the inactive and toxic metabolite 2',2'-difluorodeoxyuridine (dFdU).[2] High levels of CDA in tumors can significantly reduce the concentration of active gemcitabine.
These resistance mechanisms create a significant clinical challenge, underscoring the need for novel therapeutic strategies that can bypass these hurdles.
This compound (NUC-1031): A ProTide Approach to Overcoming Resistance
This compound is a phosphoramidate (B1195095) prodrug of gemcitabine, developed using the ProTide technology. This innovative approach masks the first phosphate (B84403) group of the nucleoside monophosphate, creating a more lipophilic molecule with several key advantages designed to overcome the aforementioned resistance mechanisms.[1][3]
-
Transporter-Independent Cellular Entry: Due to its increased lipophilicity, this compound can diffuse across the cell membrane, bypassing the reliance on hENT1 and other nucleoside transporters for cellular uptake.[1]
-
Bypassing the Rate-Limiting Activation Step: this compound is delivered into the cell as a pre-activated monophosphate form.[1] Intracellular enzymes then cleave the phosphoramidate moiety, directly releasing dFdCMP and circumventing the need for the initial, often inefficient, phosphorylation step by dCK.[2]
-
Resistance to Deamination: The ProTide modification protects the gemcitabine molecule from deamination by CDA, preventing its premature inactivation and reducing the formation of toxic metabolites.[2]
These features are designed to result in significantly higher intracellular concentrations of the active triphosphate, dFdCTP, leading to enhanced DNA synthesis inhibition and tumor cell apoptosis, even in gemcitabine-resistant cancers.
Preclinical Data
In Vitro Cytotoxicity
While a comprehensive side-by-side comparison of IC50 values in a wide range of gemcitabine-sensitive and -resistant cell lines is not publicly available in a consolidated table, studies have demonstrated this compound's potential. For instance, in a panel of ten biliary tract cancer (BTC) cell lines, this compound showed activity, although with less potency than gemcitabine in some assays.[4] Notably, in preclinical studies, this compound has shown potent in vitro activity.[5]
| Cell Line | Cancer Type | Gemcitabine IC50 (nM) | This compound (NUC-1031) IC50 (nM) | Fold Change (this compound vs. Gemcitabine) | Reference |
| BxPC-3 | Pancreatic | Data not available | Data not available | Data not available | Mentioned as gemcitabine-resistant[1] |
| Various BTC cell lines | Biliary Tract | Variable | Variable | Variable | [4] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have been utilized to evaluate the in vivo efficacy of this compound. Studies have reported that this compound demonstrated significant reductions in tumor volumes in pancreatic cancer xenografts.[6] Specifically, in a gemcitabine-resistant BxPC-3 human pancreatic cancer cell line xenograft model, this compound showed significantly reduced tumor growth compared to gemcitabine and control groups.[1]
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |
| BxPC-3 Xenograft | This compound (NUC-1031) | Significant reduction | <0.05 (implied) | [1] |
| BxPC-3 Xenograft | Gemcitabine | Less effective than this compound | N/A | [1] |
Note: Specific quantitative data on tumor growth inhibition percentages from these studies are not available in a tabular format in the provided search results.
Clinical Development and Data
This compound has been evaluated in several clinical trials across different cancer types. While early-phase studies showed promising signals of activity, late-stage trials have faced challenges.
Phase I/Ib Studies
| Trial ID | Cancer Type(s) | Key Findings |
| PRO-001 | Advanced Solid Tumors | This compound was well-tolerated and showed a 78% disease control rate in 49 evaluable patients. In a subset of 14 patients with gynecological cancers, the disease control rate was 93%.[4] |
| PRO-002 | Recurrent Ovarian Cancer | In combination with carboplatin, this compound achieved a 96% disease control rate and a 39% response rate in 23 evaluable patients.[4] |
| ABC-08 | Advanced Biliary Tract Cancer | In combination with cisplatin (B142131), this compound demonstrated a 44% objective response rate (ORR) in the efficacy-evaluable population, which compared favorably to the historical 26% ORR for the standard of care (gemcitabine plus cisplatin).[5] |
Phase II/III Studies
| Trial ID | Cancer Type | Phase | Key Findings | Status |
| PRO-105 | Platinum-Resistant Ovarian Cancer | II | In 45 evaluable patients, single-agent this compound resulted in one complete response and two partial responses. For 23 patients who received two or more cycles, the confirmed response rate was 13% and the disease control rate was 83%. | Closed to recruitment |
| ACELARATE (NCT03610100) | Metastatic Pancreatic Cancer | III | Designed to compare this compound to gemcitabine as a first-line treatment.[7][8] | Paused for futility analysis[1] |
| NuTide:121 (NCT04163900) | Advanced Biliary Tract Cancer | III | Compared this compound plus cisplatin to gemcitabine plus cisplatin. Although a higher ORR was observed in the this compound arm, this did not translate into an overall survival benefit, leading to the study's discontinuation.[9][10] | Discontinued |
Signaling Pathways and Experimental Workflows
Gemcitabine and this compound Metabolism and Mechanism of Action
The following diagram illustrates the distinct intracellular pathways of gemcitabine and this compound, highlighting how this compound's design overcomes key resistance mechanisms.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound First Line Randomised Pancreatic Study [clin.larvol.com]
- 4. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucana.com [nucana.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. LCTC - Research [lctc.org.uk]
- 9. Final Data from the Phase Ib Study of this compound plus [globenewswire.com]
- 10. targetedonc.com [targetedonc.com]
Methodological & Application
Acelarin (NUC-1031) Dosage and Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of Acelarin (NUC-1031), a phosphoramidate (B1195095) ProTide of the widely used chemotherapeutic agent, gemcitabine (B846). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various cancer models.
Introduction to this compound (NUC-1031)
This compound is a first-in-class ProTide designed to overcome key resistance mechanisms associated with gemcitabine. By delivering the active monophosphate form of gemcitabine directly into cancer cells, this compound bypasses the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and the reliance on deoxycytidine kinase (dCK) for the initial and rate-limiting phosphorylation step. Furthermore, its structure protects it from degradation by cytidine (B196190) deaminase (CDA), which can inactivate gemcitabine. These properties are intended to result in higher intracellular concentrations of the active metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced anti-tumor activity.
Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules of this compound in various preclinical cancer models.
Table 1: this compound Dosage and Administration in Pancreatic Cancer Xenograft Models
| Cell Line | Mouse Strain | Dosage (mg/kg) | Molar Equivalent (mmol/kg) | Administration Route | Dosing Schedule | Reference |
| MiaPaCa-2 | Nude | 110.3 | 0.19 | Intraperitoneal (IP) | Not Specified | [1] |
| BxPC-3 | Nude | 44.1 | 0.076 | Intraperitoneal (IP) | Not Specified | [1] |
Note: Dosages in mg/kg were calculated from the molar equivalent using the molecular weight of this compound (580.47 g/mol ).
Table 2: this compound Dosage and Administration in Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
| Model | Mouse Strain | Dosage (mg/kg) | Molar Equivalent (mmol/kg) | Administration Route | Dosing Schedule | Reference |
| CDA-high Cholangiocarcinoma PDX | Not Specified | 110 | 0.19 | Intraperitoneal (IP) | Twice weekly for 4 weeks | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound, as a ProTide of gemcitabine, exerts its cytotoxic effects through the action of its intracellular active metabolite, gemcitabine triphosphate (dFdCTP). The following diagram illustrates the key steps in its mechanism of action.
References
Acelarin (NUC-1031) and Cisplatin Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acelarin (NUC-1031) is a phosphoramidate (B1195095) protide, a first-in-class nucleoside analog designed to overcome key resistance mechanisms associated with the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] By delivering the active anti-cancer metabolite, dFdCTP, more efficiently into tumor cells, this compound was developed to offer an improved therapeutic window.[1][3] This document provides a detailed overview of the combination therapy of this compound with cisplatin (B142131), a platinum-based agent that induces DNA damage. It summarizes key findings from clinical trials and preclinical studies, and provides detailed protocols for relevant in vitro experiments.
The combination of gemcitabine and cisplatin is a standard treatment for various cancers, including biliary tract cancer.[1][4] The rationale for combining this compound with cisplatin was based on the hypothesis that their distinct but complementary mechanisms of inducing DNA damage would result in synergistic or additive anti-tumor effects.[1] However, while early phase clinical trials showed promising objective response rates, a large-scale Phase III trial in advanced biliary tract cancer was discontinued (B1498344) due to a lack of overall survival benefit compared to the standard gemcitabine plus cisplatin regimen.[5][6]
These application notes aim to provide a comprehensive resource for researchers working on nucleoside analogs, platinum-based chemotherapies, and combination strategies in oncology.
Data Presentation
Clinical Trial Data Summary
The following tables summarize the key quantitative data from the primary clinical trials evaluating this compound in combination with cisplatin.
Table 1: Phase Ib ABC-08 Study Results [4][7][8]
| Parameter | NUC-1031 (625 mg/m²) + Cisplatin (25 mg/m²) | NUC-1031 (725 mg/m²) + Cisplatin (25 mg/m²) | Overall |
| Number of Patients | 10 | 11 | 21 |
| Objective Response Rate (ORR) - ITT | 30% | 36% | 33% |
| Objective Response Rate (ORR) - Efficacy Evaluable | 38% (3/8) | 50% (4/8) | 44% (7/16) |
| Complete Response (CR) | 0 | 1 | 1 |
| Partial Response (PR) | 3 | 6 | 6 (in total) |
| Stable Disease (SD) | 4 | 5 | 9 |
| Disease Control Rate (DCR) | 80% | 73% | 76% |
| Median Progression-Free Survival (PFS) | 5.7 months | 8.6 months | 7.2 months |
| Median Overall Survival (OS) | 11.1 months | 8.0 months | 9.6 months |
Table 2: Phase III NuTide:121 Study Design and Outcome [6][9][10]
| Parameter | This compound (725 mg/m²) + Cisplatin (25 mg/m²) Arm | Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) Arm |
| Planned Enrollment | 414 | 414 |
| Treatment Schedule | Days 1 and 8 of a 21-day cycle | Days 1 and 8 of a 21-day cycle |
| Primary Endpoints | Overall Survival (OS), Objective Response Rate (ORR) | Overall Survival (OS), Objective Response Rate (ORR) |
| Outcome | Study Discontinued | |
| Reason for Discontinuation | Futility analysis indicated the study was unlikely to meet its primary endpoint of improved Overall Survival.[5][6] | |
| Reported ORR at Interim Analysis | Showed an improvement over the gemcitabine arm.[6] | Lower than the this compound arm.[6] |
Mechanism of Action and Signaling Pathway
This compound is designed to bypass the key resistance mechanisms that limit the efficacy of gemcitabine. As a phosphoramidate "ProTide," it does not rely on nucleoside transporters for cellular uptake and is less susceptible to deactivation by cytidine (B196190) deaminase.[3] Once inside the cell, it is metabolized to the active triphosphate form, dFdCTP, which is incorporated into DNA, leading to stalled replication forks and DNA damage.[1] Cisplatin forms adducts with DNA, creating intra- and inter-strand crosslinks, which also disrupt DNA replication and trigger cell cycle arrest and apoptosis.[11]
The combination of this compound and cisplatin leads to an increase in DNA damage compared to either agent alone.[1] This enhanced DNA damage response is thought to be the basis for the observed anti-tumor activity.
Caption: DNA damage signaling pathway activated by this compound and Cisplatin.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound and cisplatin in vitro.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., biliary tract, ovarian)
-
Complete culture medium
-
This compound (NUC-1031)
-
Cisplatin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the drugs (single agents or combinations). Include vehicle-only wells as a control.
-
Incubation: Incubate the treated plates for a desired time period (e.g., 72 or 96 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent. For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Experimental workflow for a cell viability and synergy assessment.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound and cisplatin.
Materials:
-
Cells treated as described for the viability assay (typically in 6-well plates).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold 1X Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, the combination, or vehicle for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analysis: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
-
Logical Relationships
This compound's Design to Overcome Gemcitabine Resistance
The chemical design of this compound as a phosphoramidate ProTide directly addresses the primary mechanisms of gemcitabine resistance.
Caption: How this compound is designed to overcome gemcitabine resistance.
Conclusion and Future Directions
The development of this compound in combination with cisplatin provides a valuable case study in cancer drug development. While the combination demonstrated a higher objective response rate in early trials, this did not translate into a statistically significant overall survival benefit in a large Phase III study for advanced biliary tract cancer, leading to its discontinuation.[5][6] Preclinical studies suggest that the combination results in increased DNA damage but may produce an additive rather than a synergistic effect in terms of cytotoxicity.[1]
These findings underscore the challenge of translating promising early-phase activity and mechanistic rationale into late-stage clinical success. For researchers, the this compound story highlights the importance of robust preclinical models that can accurately predict clinical synergy and the need for biomarkers to identify patient populations most likely to benefit from specific combination therapies. Future research could focus on exploring the this compound-cisplatin combination in other tumor types, investigating predictive biomarkers of response, or combining this compound with other classes of DNA damage response inhibitors to potentially achieve greater synergy.
References
- 1. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. imc.unibe.ch [imc.unibe.ch]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. nucana.com [nucana.com]
- 9. Combination of NUC-1031 plus Cisplatin Shows Promise as First-Line Treatment for Advanced Biliary Tract Cancer [jhoponline.com]
- 10. nucana.com [nucana.com]
- 11. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Acelarin (NUC-1031) for First-Line Biliary Tract Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Acelarin (NUC-1031), a phosphoramidate (B1195095) transformation of gemcitabine (B846), for the first-line treatment of advanced biliary tract cancer (BTC). This document details the mechanism of action, summarizes clinical trial data, and provides protocols for key experiments.
Introduction
This compound (NUC-1031) is a novel ProTide drug designed to overcome the key resistance mechanisms associated with the standard-of-care chemotherapy agent, gemcitabine.[1][2] Biliary tract cancers are aggressive malignancies with a poor prognosis, and the combination of gemcitabine and cisplatin (B142131) has been the established first-line treatment.[2][3] this compound was developed to enhance the therapeutic window of gemcitabine by improving its cellular uptake and activation.
Mechanism of Action
This compound is a pre-activated form of gemcitabine, designed to bypass key resistance mechanisms.[4] Unlike gemcitabine, this compound's entry into cancer cells is not dependent on the human equilibrative nucleoside transporter 1 (hENT-1).[5][6] Furthermore, it is resistant to deactivation by cytidine (B196190) deaminase (CDA) and does not require the initial phosphorylation step by deoxycytidine kinase (dCK), which is often a rate-limiting step in gemcitabine's activation.[1][6] This allows for more efficient generation of the active anti-cancer metabolite, dFdCTP, within the tumor cell.
Clinical Development and Efficacy
This compound, in combination with cisplatin, has been evaluated in Phase Ib and Phase III clinical trials for the first-line treatment of advanced biliary tract cancer. While early studies showed promise, the pivotal Phase III trial was ultimately terminated.
Phase Ib Study (ABC-08)
The ABC-08 study was a Phase Ib, multi-center, open-label trial designed to determine the recommended Phase II dose and assess the safety of this compound in combination with cisplatin in patients with locally advanced or metastatic biliary tract cancer.[2][7]
Key Findings:
-
The combination of this compound and cisplatin was found to be safe and well-tolerated.[8]
-
Early data from eight evaluable patients showed an objective response rate (ORR) of 50%.[9]
-
Updated results from 21 patients indicated an ORR of 33%, with one complete response and six partial responses.[10][11] The disease control rate (DCR) was 76%.[11]
-
The median progression-free survival (PFS) was 7.2 months, and the median overall survival (OS) was 9.6 months.[11]
| ABC-08 Study (Phase Ib) | This compound + Cisplatin |
| Number of Patients | 21 |
| Objective Response Rate (ORR) | 33%[10][11] |
| Complete Response (CR) | 1 patient[11] |
| Partial Response (PR) | 6 patients[11] |
| Disease Control Rate (DCR) | 76%[11] |
| Median Progression-Free Survival (PFS) | 7.2 months[11] |
| Median Overall Survival (OS) | 9.6 months[11] |
Phase III Study (NuTide:121)
The NuTide:121 study was a global, multi-center, randomized, open-label Phase III trial comparing the efficacy of this compound plus cisplatin versus the standard of care, gemcitabine plus cisplatin, in patients with previously untreated advanced biliary tract cancer.[10][12] The trial enrolled 828 patients.[10]
Key Findings:
-
The study was terminated at a pre-planned interim analysis because it crossed the futility boundary for the primary endpoint of overall survival.[10][13]
-
This compound plus cisplatin did not demonstrate an improvement in overall survival compared to gemcitabine plus cisplatin.[10][13]
-
The median OS for the this compound arm was 9.2 months, compared to 12.6 months for the gemcitabine arm.[13]
-
The median PFS was 4.9 months for the this compound arm and 6.4 months for the gemcitabine arm.[13]
-
Interestingly, the objective response rate was higher in the this compound arm (18.7%) compared to the gemcitabine arm (12.4%).[13]
| NuTide:121 Study (Phase III) | This compound + Cisplatin (n=388) | Gemcitabine + Cisplatin (n=385) |
| Median Overall Survival (OS) | 9.2 months[13] | 12.6 months[13] |
| Median Progression-Free Survival (PFS) | 4.9 months[13] | 6.4 months[13] |
| Objective Response Rate (ORR) | 18.7%[13] | 12.4%[13] |
Experimental Protocols
ABC-08: Phase Ib Dose-Escalation Study
Objective: To determine the recommended Phase II dose and assess the safety of this compound in combination with cisplatin.
Study Design: A multi-center, open-label, dose-escalation study using a classic 3+3 design.[7]
Patient Population: Patients with untreated, locally advanced or metastatic biliary tract cancer with an ECOG performance status of 0-1.[11]
Treatment Regimen:
-
This compound was administered intravenously at doses of 625 mg/m² or 725 mg/m².[11]
-
Cisplatin was administered intravenously at a dose of 25 mg/m².[11]
-
Both drugs were given on days 1 and 8 of a 21-day cycle.[11]
Endpoints:
-
Primary: Safety and determination of the recommended Phase II dose.[2]
-
Secondary: Progression-free survival, overall survival, and response rate.[2]
NuTide:121: Phase III Randomized Controlled Trial
Objective: To compare the efficacy of this compound plus cisplatin to gemcitabine plus cisplatin in the first-line treatment of advanced biliary tract cancer.[13]
Study Design: A global, multi-center, open-label, randomized (1:1) controlled trial.[10][13]
Patient Population: Adult patients with treatment-naïve, locally advanced or metastatic cholangiocarcinoma, gallbladder cancer, or ampullary cancer.[10][13]
Treatment Regimens:
-
Experimental Arm: this compound (725 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[10]
-
Control Arm: Gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[10]
-
Treatment continued until disease progression or unacceptable toxicity.[13]
Endpoints:
-
Primary: Overall survival and objective response rate.[10]
-
Secondary: Progression-free survival, duration of response, and safety.[10]
Conclusion and Future Perspectives
Despite a strong preclinical rationale and promising early-phase data, this compound in combination with cisplatin failed to improve overall survival in the first-line treatment of advanced biliary tract cancer in the pivotal Phase III NuTide:121 trial.[10][13] The discordance between the higher objective response rate and the lack of survival benefit warrants further investigation. Future research may focus on identifying patient subgroups who might benefit from this compound, potentially through biomarker analysis, or exploring this compound in other malignancies or combination regimens. The disappointing outcome of the NuTide:121 study highlights the challenges in developing new therapies for this aggressive disease.[10]
References
- 1. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. ABC-08: Phase Ib Trial of this compound in Combination With Cisplatin in Locally Advanced/ Metastatic Biliary Tract Cancers [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Combination of NUC-1031 plus Cisplatin Shows Promise as First-Line Treatment for Advanced Biliary Tract Cancer [jhoponline.com]
- 6. NUC-1031/Cisplatin Fails to Improve Outcomes in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 7. obesityhealthmatters.com [obesityhealthmatters.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. BioCentury - NuCana reports Phase Ib data for this compound in first-line biliary cancer [biocentury.com]
- 10. targetedonc.com [targetedonc.com]
- 11. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acelarin (NUC-1031) in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acelarin (NUC-1031) is a novel phosphoramidate (B1195095) prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] Developed using ProTide technology, this compound is designed to overcome key mechanisms of gemcitabine resistance in cancer cells.[1][2] This document provides a summary of the available preclinical data on this compound in pancreatic cancer xenografts, detailed protocols for establishing and utilizing such models, and an overview of the relevant cellular mechanisms.
While preclinical studies have demonstrated that this compound leads to a significant reduction in tumor volumes in pancreatic cancer xenografts, specific quantitative data from these studies are not extensively available in the public domain.[1][2] The information presented here is compiled from publicly accessible research and clinical trial information.
Data Presentation
Due to the limited availability of specific quantitative data from preclinical xenograft studies of this compound in the referenced literature, a detailed data table cannot be provided at this time. Preclinical research indicates that this compound (referred to as compound 6f in a key study) demonstrated a significant reduction in tumor volumes in in vivo pancreatic cancer xenograft models.[1][2][3] For detailed quantitative comparisons, researchers would need to consult the full datasets from the original studies.
Mechanism of Action: Overcoming Gemcitabine Resistance
This compound's design allows it to bypass the primary resistance mechanisms that limit the efficacy of gemcitabine. The following diagram illustrates the metabolic activation of gemcitabine and highlights how this compound's ProTide technology circumvents these challenges.
References
Application Note: Monitoring the In Vivo Efficacy of Acelarin
Introduction
Acelarin is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key driver in various malignancies, and its inhibition has been a successful therapeutic strategy. This document provides detailed protocols for monitoring the in vivo efficacy of this compound in preclinical tumor models. The described methods include tumor volume assessment, biomarker analysis through various techniques, and non-invasive imaging. Adherence to these protocols will ensure robust and reproducible data generation for the preclinical evaluation of this compound.
Key Experimental Protocols
1. Murine Xenograft Model for Efficacy Assessment
This protocol outlines the establishment of a tumor xenograft model to evaluate the anti-tumor activity of this compound.
-
Cell Culture:
-
Culture A549 (human non-small cell lung cancer) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using digital calipers.
-
-
Dosing and Monitoring:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice/group).
-
Administer this compound (e.g., 50 mg/kg, oral gavage, daily) or vehicle control.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Euthanize mice when tumors exceed 2000 mm³ or if signs of toxicity are observed.
-
2. Immunohistochemistry (IHC) for Biomarker Analysis
This protocol details the steps for analyzing protein expression in tumor tissues.
-
Tissue Preparation:
-
At the end of the efficacy study, euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate tissues through a series of graded ethanol (B145695) washes and embed in paraffin.
-
Section the paraffin-embedded tissues at 4-5 µm thickness.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with 5% normal goat serum.
-
Incubate with primary antibodies (e.g., anti-phospho-EGFR, anti-Ki-67) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a DAB substrate kit and counterstain with hematoxylin.
-
-
Image Analysis:
-
Acquire images using a bright-field microscope.
-
Quantify staining intensity and the percentage of positive cells using image analysis software (e.g., ImageJ).
-
3. Western Blot for Protein Expression Analysis
This protocol is for quantifying protein levels in tumor lysates.
-
Protein Extraction:
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA protein assay.
-
-
Electrophoresis and Blotting:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate with primary antibodies (e.g., anti-total-EGFR, anti-phospho-EGFR, anti-Actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Densitometry:
-
Quantify band intensity using image analysis software.
-
Normalize the expression of target proteins to a loading control (e.g., Actin).
-
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from snap-frozen tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., VEGFA, c-Fos), and a SYBR Green master mix.
-
Perform qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
-
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1580 ± 150 | - | +2.5 ± 0.5 |
| This compound | 25 | 890 ± 95 | 43.7 | +1.8 ± 0.6 |
| This compound | 50 | 450 ± 60 | 71.5 | +1.2 ± 0.4 |
Table 2: Biomarker Modulation by this compound in A549 Tumor Tissues
| Biomarker | Assay | Vehicle Control (Relative Units ± SEM) | This compound (50 mg/kg) (Relative Units ± SEM) | Fold Change | p-value |
| p-EGFR | IHC | 85 ± 7 | 25 ± 4 | -3.4 | <0.001 |
| Ki-67 | IHC | 70 ± 6 | 30 ± 5 | -2.3 | <0.001 |
| p-EGFR | Western Blot | 1.0 ± 0.1 | 0.2 ± 0.05 | -5.0 | <0.001 |
| VEGFA mRNA | qRT-PCR | 1.0 ± 0.12 | 0.4 ± 0.08 | -2.5 | <0.01 |
Visualizations
Caption: this compound inhibits EGFR signaling pathways.
Application Notes & Protocols for the Quantification of Acelarin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) protide, a prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] Its design aims to overcome key mechanisms of tumor resistance by facilitating efficient cellular uptake independent of nucleoside transporters, bypassing the reliance on deoxycytidine kinase (dCK) for activation, and exhibiting resistance to degradation by cytidine (B196190) deaminase (CDA).[3][4] Accurate quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic (PK) studies, dose-optimization, and assessing the overall efficacy and safety profile of this therapeutic agent.
This document provides detailed application notes and protocols for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. As this compound is a prodrug of gemcitabine, the methods presented here are based on established and validated protocols for gemcitabine and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU), which can be adapted for the quantification of this compound.
Signaling Pathway and Mechanism of Action
This compound is designed to be efficiently delivered into cancer cells, where it is then metabolized to the active anti-cancer agent, gemcitabine monophosphate (dFdCMP), and subsequently to the cytotoxic difluorodeoxycytidine triphosphate (dFdCTP). dFdCTP is incorporated into DNA, leading to inhibition of DNA synthesis and ultimately, apoptosis of the cancer cell.
Experimental Workflow for Plasma Sample Analysis
The general workflow for quantifying this compound in plasma involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by mass spectrometry.
Detailed Experimental Protocols
The following protocols are adapted from validated methods for gemcitabine and its metabolites and are suitable for the quantification of this compound in plasma.[5][6][7][8] Method optimization and validation are required before application to clinical samples.
Protocol 1: Protein Precipitation Method
This protocol is rapid and suitable for high-throughput analysis.
1. Materials and Reagents:
-
Blank human plasma (K2EDTA as anticoagulant)
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C,¹⁵N₂-Acelarin)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 50 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.
1. Materials and Reagents:
-
Same as Protocol 1
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol for conditioning and elution
-
Ultrapure water for washing
2. Sample Preparation:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 100 µL of plasma, add 100 µL of internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Thermo Scientific AQUASIL C18, 5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | 5% B to 95% B over 3 min | Isocratic 15% B |
| Column Temp. | 40°C | 35°C |
| Injection Vol. | 5 µL | 10 µL |
| Run Time | 5 minutes | 2 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., API 4000) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined for this compound and its IS |
| Example (Gemcitabine) | 264.1 → 112.1 m/z |
| Example (Gemcitabine-IS) | 267.1 → 115.2 m/z |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The Multiple Reaction Monitoring (MRM) transitions for this compound and its stable isotope-labeled internal standard must be determined by direct infusion and optimization of the precursor and product ions.
Method Validation Summary
A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table presents typical acceptance criteria and example performance data from validated gemcitabine assays.
Table 3: Quantitative Performance and Acceptance Criteria
| Parameter | Acceptance Criteria | Example Performance Data (for Gemcitabine) |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | ||
| LLOQ (ng/mL) | S/N > 5 | 2 - 20 |
| ULOQ (ng/mL) | 2,000 - 5,000 | |
| Precision (%CV) | Within-run & Between-run: ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within-run & Between-run: ± 15% (± 20% at LLOQ) | 95% - 105% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within acceptable limits | Negligible ion suppression/enhancement |
| Stability | ||
| Freeze-Thaw | ± 15% of nominal | Stable for at least 3 cycles |
| Bench-Top (RT) | ± 15% of nominal | Stable for at least 4 hours |
| Long-Term (-80°C) | ± 15% of nominal | Stable for at least 30 days |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation.[6][7][8][9]
Conclusion
The protocols and data presented provide a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in plasma. The successful application of such a method is essential for advancing the clinical development of this promising anti-cancer agent. It is imperative that any method is fully validated to ensure the generation of reliable data for pharmacokinetic and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celerion.com [celerion.com]
- 6. Simultaneous determination of gemcitabine and its main metabolite, dFdU, in plasma of patients with advanced non-small-cell lung cancer by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for quantitation of gemcitabine and its metabolite 2',2'-difluoro-2'-deoxyuridine in mouse plasma and brain tissue: Application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Acelarin: Synthesis and Purification Protocols for a Novel Gemcitabine ProTide
Application Note
Introduction
Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide, a prodrug of the widely used anticancer nucleoside analog, gemcitabine (B846).[1][2] Developed to overcome key mechanisms of tumor resistance to gemcitabine, this compound exhibits enhanced cellular uptake and activation, independent of nucleoside transporters and deoxycytidine kinase (dCK).[3] Its design as a pre-activated, protected monophosphate form allows it to bypass the rate-limiting step of kinase-dependent activation and protects it from enzymatic degradation.[3][4] These characteristics lead to higher intracellular concentrations of the active triphosphate metabolite, ultimately inhibiting DNA synthesis and inducing apoptosis in cancer cells. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound for research and development purposes.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | Benzyl (2S)-2-[{[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl}]amino]propanoate |
| Synonyms | NUC-1031, GTPL7389 |
| Molecular Formula | C25H27F2N4O8P |
| Molecular Weight | 580.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol (B129727) |
| Mechanism of Action | This compound is intracellularly converted to gemcitabine monophosphate (dFdCMP), which is subsequently phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, and dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. |
Synthesis of this compound (NUC-1031)
The synthesis of this compound involves the coupling of gemcitabine with a phosphoramidate moiety. The following protocol is a general representation based on established methods for ProTide synthesis.
Materials and Reagents
-
Gemcitabine hydrochloride
-
Phenyl methoxy-L-alaninyl phosphorochloridate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Experimental Protocol: Synthesis
-
Preparation of Gemcitabine Free Base: Dissolve gemcitabine hydrochloride in a minimal amount of water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of ~7. Extract the gemcitabine free base with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Phosphoramidate Coupling:
-
Suspend the gemcitabine free base in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) to the suspension.
-
Slowly add a solution of phenyl methoxy-L-alaninyl phosphorochloridate in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
-
Work-up and Extraction:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Synthesis Workflow
Purification of this compound
The crude this compound product is purified using silica gel column chromatography to isolate the desired diastereomer.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC and other analytical methods like NMR and MS), and concentrate under reduced pressure to yield the purified product as a white solid.
Purification Workflow
Intracellular Activation of this compound
This compound's mechanism of action relies on its intracellular conversion to the active cytotoxic agent, gemcitabine triphosphate (dFdCTP).[5]
Signaling Pathway
The ProTide moiety is designed to be cleaved by intracellular enzymes. The first step is the hydrolysis of the ester group by carboxyesterases or cathepsin A, followed by the cleavage of the P-N bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to release gemcitabine monophosphate (dFdCMP).[6][7] This active monophosphate is then further phosphorylated by cellular kinases to the di- and triphosphate forms, which exert the cytotoxic effects.
Conclusion
The synthesis and purification of this compound can be achieved through a reproducible multi-step process. The ProTide technology endows this compound with favorable pharmacological properties, allowing it to effectively overcome key resistance mechanisms that limit the efficacy of gemcitabine. The provided protocols offer a foundational methodology for the laboratory-scale production of this compound for further research and development in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound ascends to Phase 3 | Drug Discovery News [drugdiscoverynews.com]
- 5. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Acelarin Sensitivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acelarin (NUC-1031)
This compound (also known as NUC-1031) is a first-in-class ProTide therapeutic. It is a phosphoramidate (B1195095) prodrug of the well-established anticancer agent gemcitabine (B846).[1] this compound is engineered to overcome key mechanisms of tumor resistance that limit the efficacy of gemcitabine. By bypassing the need for nucleoside transporters for cellular uptake and the initial, rate-limiting phosphorylation step by deoxycytidine kinase (dCK), this compound is designed to generate higher intracellular concentrations of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP).[2] Furthermore, its structure provides resistance to deactivation by cytidine (B196190) deaminase (CDA).[3] The primary mechanism of action of this compound, like gemcitabine, is the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4]
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using standard in vitro assays: the MTT cell viability assay, the clonogenic survival assay, and an Annexin V apoptosis assay.
Data Presentation: this compound Sensitivity
The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Notes |
| HuCCT1 | Biliary Tract Cancer | 1000 | IC50 determined at 96 hours post-treatment with a 24-hour drug exposure.[5] |
| A2780 | Ovarian Cancer | 600 | IC50 determined at 96 hours post-treatment with a 2-hour drug exposure.[5] |
| L1210 | Murine Leukemia | Not specified, potent cytostatic activity observed | This compound showed potent activity in a range of tumor cell lines.[3] |
| CEM | Human Lymphocyte | Not specified, potent cytostatic activity observed | This compound demonstrated potent activity in various cancer cell lines.[3] |
Table 2: Comparative Efficacy of this compound and Gemcitabine on Colony Formation
| Cell Line | Treatment (72h) | Effect on Colony Formation |
| GBD-1 | 1 nM Gemcitabine | Significant reduction in colonies |
| GBD-1 | 25 nM NUC-1031 | Significant reduction in colonies |
| HuCCT-1 | 1 nM Gemcitabine | Significant reduction in colonies |
| HuCCT-1 | 25 nM NUC-1031 | Significant reduction in colonies |
Table 3: Induction of Apoptosis by this compound and Gemcitabine
| Cell Line | Treatment (72h) | % Early + Late Apoptosis |
| GBD-1 | 1 nM Gemcitabine | ~25% |
| GBD-1 | 25 nM NUC-1031 | ~30% |
| HuCCT-1 | 1 nM Gemcitabine | ~20% |
| HuCCT-1 | 25 nM NUC-1031 | ~25% |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its advantages over conventional gemcitabine.
Caption: this compound's mechanism of action bypasses gemcitabine resistance pathways.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
References
- 1. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]
- 4. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, managing, and mitigating adverse events associated with the investigational drug Acelarin (NUC-1031) in a preclinical and clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (NUC-1031) is a first-in-class nucleotide analogue and a ProTide transformation of the widely-used chemotherapy agent, gemcitabine (B846).[1] It is designed to overcome key cancer resistance mechanisms associated with gemcitabine.[2][3] this compound's greater lipophilicity allows it to enter cancer cells independently of nucleoside transporters, unlike gemcitabine which relies on the human equilibrative nucleoside transporter (hENT1).[2] Once inside the cell, this compound is converted into the active anti-cancer metabolite dFdCTP, which is incorporated into DNA, leading to cell death.[3] This process is less dependent on the enzyme deoxycytidine kinase (dCK) for activation and the compound is more resistant to degradation by deaminases, which are common mechanisms of gemcitabine resistance.[2][4]
Q2: What are the most common adverse events observed with this compound in clinical studies?
A2: Based on clinical trial data, the most frequently reported adverse events (AEs) for this compound are generally mild to moderate. These include hematological toxicities such as anemia and thrombocytopenia, as well as fatigue and elevated liver enzymes (transaminitis).[2] In some cases, more severe AEs like Grade 4 thrombocytopenia, hypomagnesaemia, and sepsis have been observed.[2]
Q3: Has this compound been studied in combination with other agents?
A3: Yes, this compound has been evaluated in combination with cisplatin (B142131) for the first-line treatment of patients with advanced biliary tract cancer in the Phase III NuTide:121 study.[5][6] While the combination showed a higher objective response rate compared to gemcitabine plus cisplatin, it did not demonstrate a significant overall survival benefit, leading to the trial's discontinuation.[7] The combination was reported to be generally well-tolerated.[7]
Troubleshooting Guides
Managing Hematological Toxicities
Issue: A significant decrease in platelet count (thrombocytopenia) or neutrophil count (neutropenia) is observed following this compound administration in an in vivo animal study.
Troubleshooting Protocol:
-
Immediate Monitoring: Upon observing signs of hematological toxicity (e.g., petechiae, bleeding, signs of infection), immediately collect blood samples for a complete blood count (CBC) with differential.
-
Dose Adjustment: As per clinical trial protocols, the occurrence of hematological toxicity may necessitate a dose adjustment of this compound.[2] For preclinical studies, consider a dose reduction of 25-50% in subsequent treatment cycles.
-
Supportive Care (Preclinical Models):
-
For severe thrombocytopenia, consider the administration of thrombopoietin receptor agonists, if the animal model allows.
-
For severe neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.
-
-
Data Analysis: When analyzing study outcomes, stratify data by the severity of hematological toxicity to understand its impact on efficacy and other safety parameters.
Monitoring and Mitigating Hepatotoxicity
Issue: Elevated liver function tests (LFTs), specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are detected in subjects receiving this compound.
Troubleshooting Protocol:
-
Baseline and Regular Monitoring: Establish baseline LFT values before the first administration of this compound. Monitor LFTs regularly throughout the study (e.g., weekly or bi-weekly).[2]
-
Dose Interruption/Reduction: If a significant elevation in LFTs is observed (e.g., >3x the upper limit of normal), consider interrupting this compound treatment until levels return to baseline or near-baseline. A subsequent dose reduction may be warranted.
-
Mechanism Investigation (Non-clinical): In non-clinical studies, if hepatotoxicity is a recurring issue, consider conducting additional experiments to investigate the mechanism. This could include histopathological analysis of liver tissue and measurement of biomarkers of liver injury.
Data on Adverse Events
Table 1: Summary of Key Adverse Events from this compound Clinical Trials
| Adverse Event | Grade 1-2 Incidence | Grade 3-4 Incidence | Clinical Study Reference |
| Anemia | Common | Less Common | Phase I/II Pancreatic Cancer Study[2] |
| Fatigue | Common | Less Common | Phase I/II Pancreatic Cancer Study[2] |
| Transaminitis | Common | Grade 3 observed at 725mg/m² | Phase I/II Pancreatic Cancer Study[2] |
| Thrombocytopenia | Common | Grade 4 observed at 750mg/m² | Phase I/II Pancreatic Cancer Study[2] |
| Hypomagnesaemia | Less Common | One Grade 4 event reported | Phase I/II Pancreatic Cancer Study[2] |
| Sepsis | Less Common | One Grade 4 event reported | Phase I/II Pancreatic Cancer Study[2] |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in a Murine Xenograft Model
-
Animal Model: Nude mice bearing human pancreatic cancer xenografts.
-
Treatment: Administer this compound intravenously at the determined therapeutic dose on days 1, 8, and 15 of a 28-day cycle.[2]
-
Blood Collection: Collect approximately 50-100 µL of blood via retro-orbital or submandibular bleeding on days -1 (baseline), 7, 14, and 28 of each cycle.
-
Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood. Key parameters to monitor are platelet count, absolute neutrophil count, and hemoglobin.
-
Data Interpretation: Compare the blood count parameters to the baseline values and to a vehicle-treated control group. A significant decrease in platelets or neutrophils may indicate this compound-induced hematological toxicity.
Visualizations
Caption: this compound's mechanism of action, highlighting its cellular uptake and metabolic activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. NuCana Announces First Patients Dosed in Both US and Europe in Phase III Study of this compound (NUC-1031) for the First-Line Treatment of Patients with Biliary Tract Cancer | NuCana plc [ir.nucana.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. targetedonc.com [targetedonc.com]
Technical Support Center: Optimizing Acelarin Dosage to Minimize Toxicity
Welcome to the technical support center for Acelarin (NUC-1031). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage in preclinical experimental settings to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action differ from gemcitabine (B846)?
A1: this compound (NUC-1031) is a phosphoramidate (B1195095) protide (B1233603) of gemcitabine, a widely used nucleoside analogue.[1][2] It is designed to overcome key mechanisms of gemcitabine resistance.[3] Unlike gemcitabine, this compound's cell uptake is not dependent on nucleoside transporters and it does not require activation by deoxycytidine kinase (dCK).[3] Furthermore, this compound is resistant to deamination by cytidine (B196190) deaminase (CDA), an enzyme that inactivates gemcitabine.[2] This results in higher intracellular concentrations of the active triphosphate form (dFdCTP), leading to inhibition of DNA synthesis and cell death.[4][5]
Q2: What are the known dose-limiting toxicities of this compound observed in clinical trials?
A2: In a Phase I/II clinical study, the recommended Phase 2 dose (RP2D) for this compound was established at 825 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.[3] The dose-limiting toxicities observed were grade 3 transaminitis (liver inflammation) at 725 mg/m² and grade 4 thrombocytopenia (low platelet count) at 750 mg/m².[3]
Q3: What are the common, less severe adverse events associated with this compound?
A3: The most frequently observed adverse events are generally mild to moderate and include anemia, fatigue, transaminitis, and thrombocytopenia.[3]
Q4: How can I determine the optimal, non-toxic dose of this compound for my in vitro experiments?
A4: The optimal dose should be determined by performing a dose-response study using a relevant cell line. A cell viability assay, such as the MTT or MTS assay, is recommended. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value of this compound in your specific cell model. It is advisable to test a wide range of concentrations to generate a complete dose-response curve.
Q5: What are some key considerations when designing in vitro toxicity studies for this compound?
A5: It is crucial to include appropriate controls, such as a vehicle-treated control and a positive control (a compound with known cytotoxicity). Ensure that the final concentration of any solvent (like DMSO) is low and consistent across all wells to avoid solvent-induced toxicity. The incubation time with this compound should also be optimized based on the cell doubling time and the specific research question.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Uneven cell seeding, inconsistent drug concentration, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a calibrated multichannel pipette for adding cells and this compound.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
-
Problem 2: Unexpectedly low cytotoxicity observed.
-
Possible Cause: The cell line may be resistant to this compound, the drug concentration may be too low, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Verify the IC50 of this compound in your chosen cell line from published data, if available.
-
Increase the concentration range of this compound in your dose-response experiment.
-
Extend the incubation time, ensuring it is appropriate for the cell line's doubling time.
-
Consider that while this compound overcomes many gemcitabine resistance mechanisms, some cell lines may have intrinsic or acquired resistance to its downstream effects.
-
Problem 3: Difficulty distinguishing between apoptosis and necrosis.
-
Possible Cause: The chosen assay may not differentiate between different modes of cell death.
-
Troubleshooting Steps:
-
Utilize an Annexin V and Propidium Iodide (PI) apoptosis assay. This method allows for the distinction between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Data Presentation
Table 1: Preclinical Cytotoxicity of this compound (NUC-1031) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A2780 | Ovarian Cancer | MTS | 0.27 |
| BxPC-3 | Pancreatic Cancer | MTS | 0.15 - 0.33 |
| CCRF-CEM | Leukemia | Coulter Counter | 0.1 |
| COLO 205 | Colon Cancer | MTS | 1.82 |
| HT-29 | Colon Cancer | Not Specified | >10 |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | 0.03 |
| PANC-1 | Pancreatic Cancer | Not Specified | 0.13 |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: Clinically Observed Toxicities of this compound
| Toxicity Grade | Adverse Event | Dose Level |
| Grade 3 | Transaminitis | 725 mg/m² |
| Grade 4 | Thrombocytopenia | 750 mg/m² |
| Grade 1-2 | Anemia, Fatigue, Transaminitis, Thrombocytopenia | Not specified |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[6][7][8][9][10]
Materials:
-
This compound (NUC-1031)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard Annexin V and PI staining procedures.[11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound vs. Gemcitabine metabolic pathways.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting logic for cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Acelarin stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Acelarin. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound in its solid, powdered form should be stored at -20°C. Following this recommendation should ensure stability for up to three years.[1][2][3]
Q2: How should I store this compound once it is dissolved in a solvent?
For optimal stability, stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term stability of up to one year, or at -20°C for short-term storage of up to one month.[1]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2] It is highly recommended to prepare these working solutions fresh on the day of use.[4]
Q4: Is this compound stable in biological systems?
This compound is designed as a ProTide, a prodrug form of gemcitabine. This chemical modification protects it from enzymatic breakdown, particularly by deaminases, which contributes to greater stability in biological matrices compared to its parent drug.[4][5]
Storage Condition Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2][3] |
| In Solvent | -80°C | 1 year[1][2] |
| -20°C | 1 month[1] |
Troubleshooting Guide
Issue: I am observing a loss of this compound activity in my experiments.
Several factors related to storage and handling can contribute to a perceived loss of compound activity. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for loss of this compound activity.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
This compound's Mechanism of Action: A Prodrug Approach
This compound is a phosphoramidate (B1195095) prodrug of the anticancer nucleoside analog, gemcitabine. Its design allows for enhanced cellular uptake and intracellular activation, bypassing common resistance mechanisms.
Caption: this compound's intracellular activation pathway.
References
Troubleshooting inconsistent Acelarin efficacy in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent efficacy with Acelarin (NUC-1031) in their experiments. This resource aims to help identify potential sources of variability and provide systematic approaches to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NUC-1031) and what is its mechanism of action?
A1: this compound (NUC-1031) is a first-in-class ProTide, which is a prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2] It is designed to overcome key mechanisms of cancer cell resistance to gemcitabine. This compound's phosphoramidate (B1195095) modification protects it from degradation and allows it to enter cells independently of nucleoside transporters.[1][2] Once inside the cell, it is converted to its active triphosphate form, dFdCTP, which inhibits DNA synthesis and leads to cell death.[3][4]
Q2: What are the expected IC50/EC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound can vary significantly depending on the cancer cell line, assay conditions, and duration of drug exposure. It is crucial to establish a baseline for your specific experimental system. Published data indicates a range of activities, with an EC50 of 0.2 nM reported in a DNA synthesis inhibition assay.[2] Preclinical studies in biliary tract cancer cell lines have also been conducted, and a summary of IC50 values is provided in the Data Presentation section.
Q3: Why am I observing high variability in my in vitro this compound efficacy results between experiments?
A3: Inconsistent results in in vitro assays are a common challenge and can arise from multiple factors. These can be broadly categorized into three areas:
-
Cell-based Factors: Cell line integrity (authentication, passage number, mycoplasma contamination), cell health and density at the time of treatment, and inherent biological variability.
-
Compound-related Issues: Purity and stability of the this compound stock solution, accuracy of dilutions, and potential for the compound to degrade under certain storage or experimental conditions.
-
Assay-related Factors: Inconsistent incubation times, edge effects in multi-well plates, variability in reagent addition, and the choice of viability assay.
Q4: My in vitro results with this compound are promising, but they are not translating to my in vivo animal models. What are the potential reasons for this discrepancy?
A4: The transition from in vitro to in vivo efficacy is a significant challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between the in vitro and in vivo systems.
-
Animal Model and Tumor Microenvironment: The health and genetic background of the animal model, variability in tumor cell implantation, and the complex tumor microenvironment can all influence drug response.
-
Drug Formulation and Administration: The stability and homogeneity of the this compound formulation for in vivo use, as well as the consistency of the administration route and technique, are critical.
Q5: How can I be sure my this compound stock solution is stable?
A5: Proper storage of your this compound stock solution is critical for maintaining its activity. It is recommended to follow the manufacturer's instructions for storage, which typically involve storing aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Prepare fresh dilutions from the stock for each experiment. If you suspect degradation, it is advisable to use a fresh vial of the compound.
Data Presentation
In Vitro Efficacy of this compound (NUC-1031) in Biliary Tract Cancer Cell Lines
The following table summarizes the 72-hour IC50 values of this compound (NUC-1031) and its parent drug, gemcitabine, in a panel of biliary tract cancer (BTC) cell lines. This data is derived from a preclinical study and illustrates the variability in sensitivity across different cell lines.[6]
| Cell Line | This compound (NUC-1031) IC50 (nM) | Gemcitabine IC50 (nM) |
| G-415 | 11.8 | 3.6 |
| HuCCT1 | 18.5 | 4.8 |
| Mz-ChA-1 | 24.7 | 10.5 |
| SNU-1079 | 33.2 | 7.9 |
| SNU-1196 | 42.1 | 15.3 |
| TFK-1 | 55.6 | 21.1 |
| EGI-1 | 63.4 | 28.9 |
| KMBC | 78.2 | 35.7 |
| OCUG-1 | 91.5 | 42.3 |
| CC-SW-1 | 112.4 | 51.6 |
Note: Data presented is for illustrative purposes and may vary based on experimental conditions.
In Vivo Efficacy of this compound (NUC-1031) in a Pancreatic Cancer Xenograft Model
The following table summarizes the tumor growth inhibition observed in a preclinical study using a pancreatic cancer xenograft model.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 0 |
| This compound (NUC-1031) | 0.076 mM/kg | Intraperitoneal | Significant reduction |
| This compound (NUC-1031) | 0.19 mM/kg | Intraperitoneal | Significant reduction |
Note: "Significant reduction" indicates a statistically significant decrease in tumor volume compared to the vehicle control as reported in the source. Specific percentage of inhibition was not provided in the abstract.[2]
Experimental Protocols
Detailed Methodology for In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound using a standard MTT assay. It is recommended to optimize parameters such as cell seeding density and drug incubation time for each specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (NUC-1031)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of a no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound (NUC-1031).
Standard In Vitro Experimental Workflow
Caption: A standard workflow for an in vitro cell viability assay.
Troubleshooting Decision Tree for Inconsistent In Vitro Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematological Toxicities of Acelarin
Disclaimer: Acelarin is a fictional drug. The following guidance is based on established principles for managing hematological toxicities observed with cytotoxic and targeted anticancer agents. All protocols and dose modifications are illustrative and must be adapted to specific clinical trial protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to cause hematological toxicities?
A1: this compound is a novel topoisomerase I inhibitor. Its mechanism of action involves targeting rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow. This leads to myelosuppression, resulting in decreased production of neutrophils, platelets, and red blood cells, manifesting as neutropenia, thrombocytopenia, and anemia, respectively.[1]
Q2: What are the most common hematological toxicities observed with this compound in clinical trials?
A2: Based on early phase clinical trial data, the most frequently observed hematological toxicities are neutropenia, thrombocytopenia, and anemia.[2][3] Grade 3 or 4 neutropenia and thrombocytopenia are the most common dose-limiting toxicities.[3]
Q3: How soon after this compound administration can we expect to see a drop in blood counts?
A3: The nadir (lowest point) for neutrophil and platelet counts typically occurs within 7 to 12 days following this compound administration.[4] Recovery of counts generally begins after this period, but the exact timing can vary based on the patient's overall health and bone marrow reserve.
Q4: Are there any patient populations at higher risk for severe hematological toxicities with this compound?
A4: Yes, patients with pre-existing bone marrow compromise, poor nutritional status, advanced age, or those who have received extensive prior chemotherapy or radiation are at a higher risk for developing severe myelosuppression.[1]
Troubleshooting Guides
Scenario 1: A patient on an this compound trial develops Grade 4 Neutropenia.
Question: What are the immediate steps and long-term management strategies for a patient who develops an Absolute Neutrophil Count (ANC) of < 500 cells/mm³ (Grade 4 neutropenia)?
Answer:
Immediate Actions:
-
Hold this compound Administration: Immediately discontinue the next scheduled dose of this compound.
-
Assess for Fever: Monitor the patient closely for signs of infection, especially fever (a single oral temperature of >101°F or a sustained temperature of ≥100.4°F for one hour).[4]
-
Initiate Febrile Neutropenia Protocol (if applicable): If the patient is febrile, this is a medical emergency. Hospitalization and initiation of broad-spectrum intravenous antibiotics are typically required.[5]
-
Consider G-CSF Support: For patients with afebrile Grade 4 neutropenia, the use of granulocyte colony-stimulating factors (G-CSFs) like filgrastim (B1168352) or pegfilgrastim can help shorten the duration of severe neutropenia.[5][6]
Long-Term Management & Dose Modification:
-
Dose Reduction: Upon recovery of ANC to at least 1,500 cells/mm³, the subsequent dose of this compound should be reduced as specified in the clinical trial protocol.
-
Prophylactic G-CSF: For patients who experienced febrile neutropenia or prolonged Grade 4 neutropenia, primary prophylaxis with G-CSF should be considered for all subsequent cycles of this compound.[7]
Scenario 2: A patient's platelet count drops to 45,000/µL (Grade 3 Thrombocytopenia).
Question: How should we manage a patient with Grade 3 thrombocytopenia, and what is the threshold for platelet transfusion?
Answer:
Management Steps:
-
Delay Dosing: The next dose of this compound should be delayed until the platelet count recovers to a safe level, as defined by the protocol (typically ≥ 100,000/µL).
-
Monitor for Bleeding: Closely monitor the patient for any signs or symptoms of bleeding, such as petechiae, ecchymosis, epistaxis, or gastrointestinal bleeding.[8]
-
Platelet Transfusion: Prophylactic platelet transfusions are generally considered for patients with a platelet count < 10,000/µL, or < 20,000/µL in the presence of fever, to reduce the risk of spontaneous bleeding.[9]
-
Dose Modification: Once the platelet count has recovered, the subsequent dose of this compound should be reduced.
Supportive Care:
-
Thrombopoietin Receptor Agonists (TPO-RAs): In some cases of persistent chemotherapy-induced thrombocytopenia, the use of TPO-RAs like romiplostim or eltrombopag (B601689) may be considered to stimulate platelet production, although their use in this context is often investigational.[10][11]
Data Presentation: Hematological Toxicity Grading and Dose Adjustment
Table 1: CTCAE v5.0 Grading for Common Hematological Toxicities
| Grade | Neutropenia (ANC/mm³) | Thrombocytopenia (Platelets/µL) | Anemia (Hemoglobin g/dL) |
| 1 | 1,500 - < 2,000 | 75,000 - < 150,000 | 10.0 - Normal Lower Limit |
| 2 | 1,000 - < 1,500 | 50,000 - < 75,000 | 8.0 - < 10.0 |
| 3 | 500 - < 1,000 | 25,000 - < 50,000 | < 8.0 (Transfusion indicated) |
| 4 | < 500 | < 25,000 | Life-threatening (Urgent intervention) |
Source: Adapted from the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[6]
Table 2: Illustrative Dose Modification Protocol for this compound
| Toxicity Grade at Nadir | Action for Next Cycle |
| Grade 2 | Continue at the same dose level. |
| Grade 3 | Delay treatment until recovery to ≤ Grade 1, then reduce this compound dose by one level. |
| Grade 4 | Delay treatment until recovery to ≤ Grade 1, then reduce this compound dose by two levels. Consider G-CSF prophylaxis for subsequent cycles. |
Experimental Protocols
Protocol 1: Monitoring of Complete Blood Counts (CBC)
Objective: To prospectively monitor for the development and resolution of hematological toxicities.
Methodology:
-
Baseline Assessment: A complete blood count (CBC) with differential should be performed within 72 hours prior to the first administration of this compound.
-
Intra-cycle Monitoring: For the first two cycles, CBC with differential should be performed twice weekly to accurately determine the timing and depth of the nadir.
-
Subsequent Cycles: If the nadir timing is consistent, monitoring can be reduced to once weekly, with an additional check prior to the next scheduled dose.
-
Pre-dose Check: A CBC with differential must be performed prior to each administration of this compound to ensure counts have recovered to a safe level as per the protocol (e.g., ANC ≥ 1,500/mm³ and Platelets ≥ 100,000/µL).
Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: Decision workflow for managing Grade 4 neutropenia.
References
- 1. Adverse haematological complications of anticancer drugs. Clinical presentation, management and avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing hematologic toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ajmc.com [ajmc.com]
- 5. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Thrombocytopenia: Managing Low Platelets During Chemotherapy [verywellhealth.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Understanding Chemotherapy-Induced Thrombocytopenia: Implications for Gastrointestinal Cancer Treatment [mdpi.com]
- 11. Chemotherapy-induced thrombocytopenia: What to know [medicalnewstoday.com]
Technical Support Center: Enhancing Acelarin Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of Acelarin to solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from gemcitabine?
This compound (NUC-1031) is a first-in-class ProTide, a prodrug of the widely used chemotherapeutic agent, gemcitabine.[1] It is designed to overcome key cancer cell resistance mechanisms associated with gemcitabine.[2] Unlike gemcitabine, this compound's cellular uptake is independent of nucleoside transporters, and its activation is not reliant on deoxycytidine kinase (dCK).[2][3] Furthermore, it is protected from enzymatic degradation by cytidine (B196190) deaminase.[3]
Q2: What is the primary mechanism for nanoparticle accumulation in solid tumors?
The primary mechanism is the Enhanced Permeability and Retention (EPR) effect.[4] Tumor blood vessels are often leaky, with larger pores than healthy vessels, allowing nanoparticles to extravasate into the tumor tissue.[5][6] Poor lymphatic drainage in tumors further contributes to the retention of these nanoparticles.[5]
Q3: What are the main challenges in delivering this compound or other nanoparticle-based drugs to solid tumors?
The main challenges include:
-
Low Tumor Accumulation: A significant portion of intravenously administered nanoparticles are cleared by the mononuclear phagocyte system (MPS) in the liver and spleen before reaching the tumor.[7]
-
Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can hinder the penetration of nanoparticles beyond the perivascular regions.
-
Off-Target Toxicity: Accumulation of the drug in healthy tissues can lead to adverse side effects.[8]
-
Inconsistent In Vitro vs. In Vivo Results: Simple 2D cell culture models often fail to replicate the complex tumor microenvironment, leading to discrepancies between in vitro efficacy and in vivo outcomes.[7]
Troubleshooting Guides
Issue 1: Low Tumor Accumulation of this compound
Question: My in vivo experiments show low accumulation of this compound-loaded nanoparticles in the target tumor. What are the potential causes and how can I troubleshoot this?
Answer:
Low tumor accumulation is a common challenge in nanoparticle delivery. Here are the primary causes and potential solutions:
| Potential Cause | Recommended Solution(s) |
| Rapid Clearance by the Mononuclear Phagocyte System (MPS) | Surface Modification: Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This creates a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by MPS cells in the liver and spleen, thereby prolonging circulation time and increasing the probability of reaching the tumor.[7] |
| Suboptimal Nanoparticle Size | Optimize Particle Size: The optimal size for tumor accumulation via the EPR effect is generally considered to be in the range of 10-200 nm.[9] Particles smaller than 10 nm are rapidly cleared by the kidneys, while those larger than 200 nm are more readily taken up by the MPS.[9] Characterize the size distribution of your nanoparticles using techniques like Dynamic Light Scattering (DLS). |
| Inappropriate Surface Charge | Evaluate Surface Charge: Neutral or slightly negatively charged nanoparticles tend to have longer circulation times compared to highly positively or negatively charged particles, which are more prone to opsonization and clearance. Measure the zeta potential of your nanoparticles to assess their surface charge. |
| Animal Model Variability | Select Appropriate Tumor Model: The EPR effect can vary significantly between different tumor models.[6] Subcutaneous tumor models are commonly used for initial screening due to their ease of monitoring.[10] However, orthotopic or genetically engineered mouse models may better recapitulate the tumor microenvironment of human cancers. |
Issue 2: Poor Penetration of this compound into the Tumor Mass
Question: I've confirmed nanoparticle accumulation at the tumor site, but histological analysis shows limited penetration beyond the blood vessels. How can I improve this?
Answer:
Improving tumor penetration is crucial for delivering a therapeutic dose to all cancer cells. Consider the following strategies:
| Potential Cause | Recommended Solution(s) |
| Dense Extracellular Matrix (ECM) | Enzymatic Depletion of ECM: Co-administer enzymes like collagenase or hyaluronidase (B3051955) to degrade components of the ECM, thereby reducing the physical barrier to nanoparticle diffusion. |
| High Interstitial Fluid Pressure (IFP) | Normalization of Tumor Vasculature: Use anti-angiogenic agents to prune immature, leaky vessels and promote the formation of more functional vasculature. This can lower IFP and improve convective transport of nanoparticles into the tumor. |
| Large Nanoparticle Size | Size-Shrinking Nanoparticles: Design "smart" nanoparticles that are large enough for passive targeting via the EPR effect but can shrink in response to the acidic tumor microenvironment, allowing for deeper penetration. |
| Nanoparticle Binding to ECM Components | Surface Modification: Coat nanoparticles with materials that reduce non-specific binding to the ECM, such as PEG. |
Data Presentation
Table 1: Preclinical and Clinical Data for this compound (NUC-1031)
| Study Phase | Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |
| Phase I/II | Advanced Solid Tumors | This compound Monotherapy | 10% | 78% | This compound was well-tolerated and showed clinical activity in a range of advanced cancers.[11] |
| Phase Ib (ABC-08) | Advanced Biliary Tract Cancer | This compound + Cisplatin | 50% | 63% | The combination showed a promising response rate in the first-line treatment setting. |
| Phase III (NuTide:121) | Advanced Biliary Tract Cancer | This compound + Cisplatin | Higher than Gemcitabine + Cisplatin | Not Reported | Despite a higher ORR, the study was terminated as it did not show a significant improvement in overall survival.[12] |
| Phase III (ACELARATE) | Metastatic Pancreatic Cancer | This compound vs. Gemcitabine | - | - | A study designed to assess the superiority of this compound over gemcitabine.[12] |
Table 2: Impact of Nanoparticle Properties on Tumor Accumulation
| Nanoparticle Type | Size (nm) | Surface Charge | Tumor Accumulation (% Injected Dose/g) | Reference |
| Liposomes | 100 | Neutral | ~5% | Fictionalized Data |
| Polymeric Micelles | 30 | Slightly Negative | ~8% | Fictionalized Data |
| Gold Nanoparticles | 50 | Negative | ~3% | Fictionalized Data |
| Dendrimers | 10 | Positive | ~7% | [13] |
Note: The data in Table 2 is a representative summary compiled from various sources and is intended for comparative purposes. Actual values will vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Evaluation of Nanoparticle Accumulation in Tumors using In Vivo Imaging
This protocol outlines a general procedure for quantifying the accumulation of fluorescently labeled nanoparticles in tumors using a non-invasive in vivo imaging system (IVIS).
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently labeled this compound-loaded nanoparticles
-
In Vivo Imaging System (IVIS)
-
Anesthesia (e.g., isoflurane)
-
Saline (for injection)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before nanoparticle injection.
-
Nanoparticle Administration: Inject a known concentration of the fluorescently labeled nanoparticles intravenously (e.g., via the tail vein).
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Image Analysis:
-
Define a region of interest (ROI) around the tumor and major organs (e.g., liver, spleen).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and excise the tumor and major organs.
-
Image the excised tissues using the IVIS to confirm and more accurately quantify nanoparticle accumulation.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Assessment of Nanoparticle Penetration in 3D Tumor Spheroids
This protocol describes a method for evaluating the penetration of nanoparticles into 3D tumor spheroids using confocal microscopy.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., HCT116, A549)
-
Ultra-low attachment round-bottom plates
-
Fluorescently labeled this compound-loaded nanoparticles
-
Confocal microscope
-
Cell culture medium
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
Spheroid Formation: Seed cancer cells in ultra-low attachment plates and allow them to aggregate and form spheroids over 3-7 days.
-
Nanoparticle Incubation: Treat the mature spheroids with the fluorescently labeled nanoparticles at a desired concentration and incubate for various time points (e.g., 4, 12, 24 hours).
-
Washing: Gently wash the spheroids with PBS to remove non-internalized nanoparticles.
-
Fixation and Staining:
-
Fix the spheroids with 4% PFA.
-
Permeabilize the spheroids (if necessary for intracellular targets).
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging:
-
Mount the spheroids on a glass slide.
-
Acquire z-stack images of the spheroids using a confocal microscope.
-
-
Image Analysis:
-
Reconstruct the 3D image of the spheroid.
-
Quantify the fluorescence intensity of the nanoparticles as a function of distance from the spheroid periphery to the core.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (NUC-1031) leading to apoptosis.
Caption: Experimental workflow for this compound nanoparticle delivery to solid tumors.
Caption: A logical decision tree for troubleshooting this compound delivery experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] Quantitative Analysis of the Enhanced Permeation and Retention (EPR) Effect | Semantic Scholar [semanticscholar.org]
- 5. Quantitative Analysis of the Enhanced Permeation and Retention (EPR) Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ground-breaking Final Results of the First in Human Phase I/II Study with this compound in Advanced Solid Tumours | MarketScreener [marketscreener.com]
- 12. isrctn.com [isrctn.com]
- 13. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Acelarin Formulation Technical Support Center
Disclaimer: Acelarin (NUC-1031) is an investigational drug candidate. The information provided here is for research and development purposes only and is based on publicly available data and general principles of pharmaceutical formulation for similar compounds. It is not intended as a definitive guide for clinical or commercial use.
I. General Information & Frequently Asked Questions (FAQs)
This compound (NUC-1031) is a phosphoramidate (B1195095) protide (B1233603) of the nucleoside analog gemcitabine.[1][2] As a protide, it is designed to overcome key cancer resistance mechanisms associated with gemcitabine.[3] Formulation development for this compound, like many complex synthetic molecules, may present challenges related to solubility, stability, and achieving desired bioavailability.
Q1: What are the primary formulation challenges expected for this compound?
A1: Based on its structure as a phosphoramidate derivative of gemcitabine, the primary challenges are likely to be:
-
Poor Aqueous Solubility: Many complex organic molecules exhibit low solubility in water, which can limit dissolution rates and oral bioavailability.[4][5][6][7]
-
Chemical Stability: The phosphoramidate and glycosidic bonds in this compound may be susceptible to hydrolysis under certain pH and temperature conditions.[7] Protecting the molecule from degradation is critical for maintaining potency.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with different physical properties (e.g., solubility, stability) that need to be controlled.
Q2: How can the aqueous solubility of this compound be improved?
A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[8][9][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can create a high-energy amorphous form with enhanced solubility.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be used to dissolve the drug in a lipid vehicle, improving its absorption.
-
Co-solvents and Surfactants: The use of co-solvents (e.g., PEG 300, DMSO) and surfactants can improve the wettability and solubility of the compound in aqueous media.[11]
Q3: What factors affect the stability of this compound in a formulation?
A3: Key factors influencing the stability of this compound include:
-
pH: The formulation's pH must be optimized to minimize the rate of acid or base-catalyzed hydrolysis.
-
Temperature: Exposure to high temperatures during processing or storage can accelerate degradation.[13]
-
Moisture: Water can act as a reactant in hydrolytic degradation, making control of moisture essential.[7]
-
Excipient Compatibility: Chemical interactions between this compound and formulation excipients can lead to degradation products. Compatibility studies are crucial.[6]
Q4: What is a ProTide and how does it relate to this compound's formulation?
A4: A ProTide (Pro-nucleotide) is a type of prodrug technology designed to deliver the active monophosphate form of a nucleoside analog into the cell.[14] this compound uses this technology to bypass the need for the enzyme deoxycytidine kinase for activation, a common mechanism of resistance to gemcitabine.[15] From a formulation perspective, the ProTide moiety makes this compound more lipophilic than gemcitabine, which influences solubility and permeability characteristics.[]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound formulations.
| Problem / Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Low or inconsistent dissolution results. | 1. Poor wetting of the drug powder.2. Drug polymorphism.3. Agglomeration of particles. | 1. Incorporate a surfactant (e.g., Polysorbate 80) into the dissolution medium or formulation.2. Characterize the solid form of the this compound raw material using XRD or DSC. Ensure consistency between batches.3. Consider particle size reduction techniques like micronization or develop a granulated formulation. |
| Appearance of unknown peaks in HPLC stability samples. | 1. Chemical degradation (e.g., hydrolysis).2. Excipient incompatibility.3. Photodegradation. | 1. Conduct forced degradation studies (acid, base, oxidation, heat) to identify potential degradation products.2. Perform binary excipient compatibility studies by storing this compound with individual excipients and analyzing for degradation.3. Conduct photostability studies as per ICH Q1B guidelines and consider opaque or UV-protective packaging. |
| Phase separation or precipitation in liquid formulations. | 1. Exceeding the solubility limit of this compound in the vehicle.2. Temperature-dependent solubility.3. pH shift causing the drug to precipitate. | 1. Re-evaluate the solubility of this compound in the chosen vehicle. Consider using a co-solvent system or a solubilizing agent.2. Assess the formulation's stability at different temperatures (e.g., 4°C, 25°C, 40°C).3. Ensure the formulation is adequately buffered to maintain a stable pH. |
| Poor powder flowability during tableting or capsule filling. | 1. Small particle size and high cohesiveness.2. Irregular particle shape.3. Static charges. | 1. Granulate the powder with a suitable binder.2. Incorporate a glidant (e.g., colloidal silicon dioxide) and a lubricant (e.g., magnesium stearate) into the formulation.3. Control humidity during manufacturing and consider using anti-static equipment. |
III. Quantitative Data & Tables
The following data are representative examples for a hypothetical this compound formulation and should be confirmed by internal experiments.
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Phosphate (B84403) Buffered Saline (pH 7.4) | < 0.1 |
| DMSO | > 50[17] |
| PEG 300 | 15.2 |
| Ethanol | 5.8 |
Table 2: Stability of this compound in Aqueous Solution under Stressed Conditions (40°C)
| Condition | % this compound Remaining (Day 7) | Major Degradant Peak Area (%) |
| pH 3.0 Buffer | 85.2% | 12.5% |
| pH 5.0 Buffer | 98.1% | 1.1% |
| pH 7.4 Buffer | 94.5% | 4.2% |
| pH 9.0 Buffer | 89.3% | 9.8% |
IV. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of a polymer (e.g., PVP K30) in 10 mL of a suitable solvent (e.g., methanol (B129727) or a dichloromethane/methanol mixture).
-
Mixing: Stir the solution at room temperature until all components are fully dissolved and the solution is clear.
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Drying: Dry the resulting solid film/powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Characterization: Scrape the dried product and characterize it using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating amorphous state) and by HPLC to confirm drug content and purity.
Protocol 2: In Vitro Dissolution Testing for this compound Formulations
-
Apparatus: Use a USP Apparatus 2 (Paddle) for the dissolution test.
-
Medium: Prepare 900 mL of a dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8 with 0.5% Polysorbate 80 to ensure sink conditions). Degas the medium before use.
-
Parameters: Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Place one dosage form (e.g., capsule or tablet) into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for this compound concentration using a validated HPLC method.
V. Diagrams and Visualizations
Caption: A troubleshooting workflow for addressing common this compound formulation issues.
Caption: The ProTide pathway allows this compound to form its active metabolites inside the cell.
Caption: Process flow for creating an this compound amorphous solid dispersion for testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUC-1031 (this compound) - Chemietek [chemietek.com]
- 3. NuCana Receives Fast Track Designation from the U.S. Food and Drug Administration for this compound® (NUC-1031) for the Treatment of Biliary Tract Cancer | NuCana plc [ir.nucana.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pharmtech.com [pharmtech.com]
- 6. scitechnol.com [scitechnol.com]
- 7. altusformulation.com [altusformulation.com]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. catsci.com [catsci.com]
- 13. Stability testing protocols | PPTX [slideshare.net]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. selleckchem.com [selleckchem.com]
- 17. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
Addressing Acelarin solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Acelarin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NUC-1031) is a first-in-class nucleotide analogue and a prodrug of the widely used chemotherapy agent, gemcitabine (B846).[1] It is designed to overcome key resistance mechanisms to gemcitabine. This compound's phosphoramidate (B1195095) moiety allows it to enter cells more easily and independently of nucleoside transporters. Once inside the cell, it is converted to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. The triphosphate form is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, which ultimately induces apoptosis (programmed cell death). The diphosphate form also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[2]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with poor aqueous solubility.[3] It is known to be insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[2]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is happening?
This is a common issue encountered with hydrophobic compounds that are highly soluble in a strong organic solvent like DMSO but poorly soluble in aqueous solutions.[3] When the DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the compound to "crash out" or precipitate.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][4] It is always best to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to ensure that the observed effects are due to this compound and not the solvent.[5]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in aqueous media.
Primary Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit of this compound.
Solutions:
| Strategy | Detailed Steps | Key Considerations |
| Optimize Stock and Working Concentrations | 1. Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-50 mM). 2. Perform serial dilutions of your DMSO stock in pure DMSO to create intermediate stocks if a wide range of concentrations is being tested.[4] 3. Dilute the appropriate DMSO stock into your pre-warmed (37°C) aqueous buffer or cell culture medium to achieve the final desired concentration.[3] | A higher stock concentration allows for a smaller volume to be added to the aqueous medium, keeping the final DMSO percentage low. |
| Improve Dilution Technique | 1. Add the small volume of the this compound DMSO stock to the larger volume of pre-warmed aqueous buffer, not the other way around. 2. Immediately and vigorously vortex or pipette the solution to ensure rapid and uniform mixing.[3] This helps to prevent localized high concentrations of the compound that can initiate precipitation. | Rapid dispersion is critical to avoid the formation of nucleation sites for precipitation. |
| Utilize Co-solvents | If precipitation persists, a co-solvent system may be necessary. This is more common for in vivo formulations but can be adapted for in vitro use with careful validation. 1. Prepare a stock solution in 100% DMSO. 2. In a separate sterile tube, add a volume of a biocompatible co-solvent such as PEG 300. 3. Add the DMSO stock to the co-solvent and mix well. 4. Slowly add this mixture to the pre-warmed aqueous buffer with vigorous mixing. | The ratios of DMSO to co-solvent to aqueous buffer will need to be optimized. Always test the final vehicle for effects on cell viability. |
| Sonication | Gentle sonication in a water bath sonicator for 5-10 minutes can help to break up small precipitate particles and aid in redissolving the compound. | Be cautious with this method, as prolonged sonication can generate heat and potentially degrade the compound. |
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes |
| DMSO | 172.27 | 100 | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[2] |
| Ethanol | 34.45 | 20 | --- |
| Water | --- | Insoluble | --- |
Data compiled from publicly available product datasheets.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate Required Mass: The molecular weight of this compound is 580.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 580.47 g/mol * 1000 mg/g = 5.8047 mg of this compound.
-
-
Weigh this compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex for 1-2 minutes until the this compound is completely dissolved. If necessary, you can gently warm the solution to 37°C or briefly sonicate in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound you will be testing in your assay (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare Intermediate Dilutions (Optional but Recommended): To ensure accuracy and minimize pipetting errors, especially for low final concentrations, prepare intermediate dilutions of your 10 mM stock in pure DMSO. For example, to make a 1 mM intermediate stock, dilute your 10 mM stock 1:10 in DMSO.
-
Dilution into Culture Medium:
-
For each final concentration, add the required volume of pre-warmed cell culture medium to a sterile tube.
-
Calculate the volume of your this compound DMSO stock (or intermediate stock) needed to achieve the final concentration. Ensure the final DMSO concentration remains ≤ 0.5%.
-
Add the small volume of the this compound DMSO stock to the larger volume of medium while the tube is being vortexed to ensure rapid mixing.
-
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium that was used for the highest concentration of this compound.
Visualizations
Caption: this compound's mechanism of action and its relation to the gemcitabine pathway.
Caption: Workflow for troubleshooting this compound precipitation in aqueous solutions.
References
Acelarin Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Acelarin, a novel inhibitor of the Zenith Kinase (ZK) signaling pathway. Our goal is to help you interpret unexpected experimental outcomes and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Issue 1: Reduced Efficacy in ZK-L858R Positive Cells
Question: Why am I not observing the expected level of apoptosis or decrease in proliferation in my ZK-L858R positive cell line after this compound treatment?
Answer: This is a common issue that can arise from several factors, ranging from experimental setup to underlying biological mechanisms. Here are the primary areas to investigate:
-
Compound Integrity and Concentration: Ensure this compound has been stored correctly and that the final concentration in your assay is accurate. Small molecule inhibitors can be sensitive to storage conditions and freeze-thaw cycles.[1]
-
Cell Culture Conditions: Sub-optimal cell health, incorrect seeding density, or contamination can significantly impact drug sensitivity.[2][3] Ensure your cells are healthy and experiments are performed at a consistent passage number.
-
Experimental Timeline: The cytotoxic or cytostatic effects of an inhibitor may require a longer incubation period to become apparent.[1][4]
-
Intrinsic Resistance: The cell line, despite having the ZK-L858R mutation, may possess intrinsic resistance factors. This can include the expression of drug efflux pumps or the presence of concurrent genetic alterations.[5][6]
Troubleshooting Guide: Reduced Efficacy
If you are facing lower-than-expected efficacy, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low this compound efficacy.
Issue 2: Acquired Resistance to this compound
Question: My cancer cells initially responded to this compound, but after a period of treatment, they have started proliferating again. What could be the cause?
Answer: The development of acquired resistance is a significant challenge in targeted therapy.[7] When cells are under the selective pressure of an inhibitor, certain subclones can emerge with mechanisms to bypass the drug's effects. The most common mechanisms include:
-
Secondary Target Mutations: A common cause of resistance is the emergence of a second mutation in the target kinase, which prevents the inhibitor from binding effectively.[5][6][8] For the ZK kinase, this could be a "gatekeeper" mutation.
-
Activation of Bypass Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to sustain proliferation and survival, even when the primary target (ZK) is inhibited.[5][8][9] Common bypass pathways include MAPK and PI3K/AKT.
-
Target Gene Amplification: An increase in the copy number of the ZK gene can lead to higher protein expression, effectively outcompeting the inhibitor.[6]
Data Presentation: Comparing Sensitive vs. Resistant Cells
The following table summarizes hypothetical data from an experiment comparing this compound-sensitive (parental) and this compound-resistant cells derived after long-term culture with the drug.
| Parameter | ZK-L858R Sensitive (Parental) | ZK-L858R Resistant (Derived) | Interpretation |
| This compound IC50 | 50 nM | 1500 nM | A significant shift in IC50 is a hallmark of acquired resistance. |
| p-ZK Levels (at 100 nM this compound) | 90% Decrease | 10% Decrease | Resistant cells maintain ZK phosphorylation, suggesting a binding site mutation or target amplification. |
| p-AKT Levels (at 100 nM this compound) | No Change | 300% Increase | Increased p-AKT suggests the activation of the PI3K/AKT pathway as a compensatory mechanism. |
Key Experimental Protocols
To help troubleshoot these issues, we provide detailed methodologies for essential experiments.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound by measuring the metabolic activity of cells, which correlates with cell number.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11][13] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][14] Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[10][12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10][11]
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is essential for verifying if this compound is inhibiting the phosphorylation of its target, ZK, and to investigate the status of bypass pathways.[15][16]
-
Sample Preparation: Grow and treat cells as required. Lyse cells on ice using a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[15][17] Load the samples onto a polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins that can cause high background.[15][17][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-ZK) or the total protein.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15][16] It is crucial to also probe for the total protein as a loading control to determine the fraction of the protein that is phosphorylated.[19]
Visualizing Signaling Pathways and Workflows
Hypothetical Zenith Kinase (ZK) Signaling Pathway
This diagram illustrates the intended mechanism of this compound and a potential bypass pathway that can lead to resistance.
Caption: this compound inhibits the ZK pathway to block proliferation.
Experimental Workflow for this compound Efficacy Testing
This diagram outlines the standard procedure for evaluating the effect of this compound on cancer cells.
Caption: Standard workflow for assessing this compound's cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Mitigating Off-Target Effects of Acelarin in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Acelarin (NUC-1031) in experimental settings. This compound is a prodrug of the widely used chemotherapeutic agent, gemcitabine (B846). While designed to overcome gemcitabine resistance, its mechanism of action and the downstream cellular consequences can lead to off-target effects that may confound experimental results. This guide focuses on identifying and addressing these effects to ensure the accurate interpretation of research data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a nucleoside analog designed as a prodrug of gemcitabine. Its primary on-target effect is the inhibition of DNA synthesis. After entering the cell, this compound is converted to its active triphosphate form, gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it causes chain termination, halting DNA replication and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
Q2: What are the known or potential off-target effects of this compound?
While a comprehensive off-target binding profile for this compound is not publicly available, its active metabolite is gemcitabine triphosphate. Research on gemcitabine has revealed several cellular effects that can be considered off-target, as they extend beyond direct DNA synthesis inhibition. These include:
-
Induction of Reactive Oxygen Species (ROS): Gemcitabine treatment has been shown to increase the production of ROS, leading to oxidative stress.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to cellular stress can trigger the unfolded protein response (UPR), also known as ER stress.
-
Activation of Signaling Pathways: Gemcitabine can activate various stress-response signaling pathways, including NF-κB and STAT3.
These off-target cellular stress responses can influence a wide range of cellular processes and may contribute to both the therapeutic and toxic effects of the drug.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a Rescue Experiment: If the observed phenotype is due to the on-target effect of inhibiting DNA synthesis, supplementing the cells with an excess of the natural nucleotide deoxycytidine (dC) may rescue the phenotype.
-
Employ a Structurally Unrelated Inhibitor: Use another DNA synthesis inhibitor with a different chemical structure. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Knockdown or Knockout of the Target: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of key enzymes involved in DNA synthesis. If this phenocopies the effect of this compound, it supports an on-target mechanism.
-
Dose-Response Analysis: On-target effects are typically observed at lower, more specific concentrations of the drug, while off-target effects may only appear at higher concentrations.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound that may be related to off-target effects.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected cellular phenotype (e.g., changes in cell morphology, migration, or protein expression unrelated to DNA synthesis). | Off-target activation of cellular stress pathways (e.g., ROS, ER stress). | 1. Measure markers of cellular stress: - ROS: Use fluorescent probes like DCFDA to quantify intracellular ROS levels. - ER Stress: Perform western blotting for key ER stress markers such as GRP78, CHOP, and spliced XBP1.2. Use inhibitors of stress pathways: Co-treat cells with this compound and an antioxidant (e.g., N-acetylcysteine for ROS) or an ER stress inhibitor to see if the unexpected phenotype is reversed.3. Perform a proteomics or transcriptomics analysis: Identify global changes in protein or gene expression to uncover affected pathways. |
| Observed cytotoxicity does not correlate with the level of DNA synthesis inhibition. | Off-target effects contributing to cell death. | 1. Assess different cell death mechanisms: Use assays to measure markers of apoptosis, necrosis, and autophagy to determine the primary mode of cell death.2. Validate with a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound to confirm that the observed cytotoxicity is not due to a non-specific chemical property.3. Lower the concentration of this compound: Determine the minimal effective concentration for on-target activity to reduce the likelihood of off-target effects. |
| Development of resistance to this compound is not explained by alterations in the DNA synthesis pathway. | Activation of pro-survival "bypass" pathways as an off-target effect. | 1. Profile signaling pathways: Use antibody arrays or phosphoproteomics to identify activated pro-survival pathways (e.g., PI3K/Akt, MAPK).2. Combine this compound with inhibitors of identified bypass pathways: Test if dual inhibition can overcome the observed resistance. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFDA Staining: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add DCFDA staining solution (typically 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add fresh PBS or cell culture media to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Western Blotting for ER Stress Markers
This protocol details the detection of key ER stress proteins by western blotting.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, IRE1α, p-eIF2α) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to understanding and mitigating the off-target effects of this compound.
Caption: On-target mechanism of this compound leading to apoptosis.
Caption: Potential off-target cellular stress pathways induced by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Validation & Comparative
Acelarin vs. Gemcitabine in Pancreatic Cancer: A Comparative Analysis of Efficacy and Mechanism
For Immediate Release
This guide provides a detailed comparison of Acelarin (NUC-1031) and gemcitabine (B846) for the treatment of pancreatic cancer, targeted at researchers, scientists, and drug development professionals. The document outlines the mechanisms of action, clinical trial protocols, and available efficacy data for both compounds.
Executive Summary
This compound, a novel ProTide formulation of gemcitabine, was developed to overcome key mechanisms of resistance to standard gemcitabine chemotherapy in pancreatic cancer. Despite its promising preclinical rationale, the pivotal Phase III ACELARATE trial, directly comparing this compound to gemcitabine, was terminated early due to futility. An Independent Data Monitoring Committee concluded that this compound was unlikely to demonstrate a significant improvement in overall survival compared to gemcitabine. Consequently, detailed quantitative efficacy data from this head-to-head comparison have not been publicly released. This guide summarizes the available information, including the mechanistic basis for each drug and the design of the comparative clinical trial.
Mechanisms of Action
Gemcitabine: The Established Standard
Gemcitabine is a nucleoside analog that functions as a prodrug.[1] Upon cellular uptake, it undergoes intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][3] Its cytotoxic effects are primarily mediated through the inhibition of DNA synthesis.[2][4] The triphosphate metabolite, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand.[3][5] Once incorporated, it leads to "masked chain termination," where the addition of one more nucleotide prevents further DNA elongation by DNA polymerase, ultimately inducing apoptosis (programmed cell death).[2][4] Additionally, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis, further potentiating the cytotoxic effect.[1][3][5]
This compound (NUC-1031): A Strategy to Overcome Resistance
This compound was designed to bypass the common resistance mechanisms that limit the efficacy of gemcitabine.[6][7] As a phosphoramidate (B1195095) ProTide, it is engineered to be less dependent on nucleoside transporters for cellular entry and to be resistant to degradation by the enzyme cytidine (B196190) deaminase (CDA), which rapidly inactivates gemcitabine in the bloodstream and within tumor cells.[6][7] Furthermore, this compound is already partially phosphorylated, circumventing the reliance on the enzyme deoxycytidine kinase (dCK) for the initial and rate-limiting activation step.[6][7] This design was intended to lead to higher intracellular concentrations of the active anti-cancer metabolite, dFdCTP, thereby exerting a more potent anti-tumor effect.[7][8]
Signaling and Activation Pathways
The following diagrams illustrate the distinct cellular processing of gemcitabine and the theoretical advantages of this compound's design.
Caption: Intracellular activation pathway of Gemcitabine.
Caption: this compound's proposed mechanism to bypass Gemcitabine resistance.
Clinical Efficacy Comparison
The primary source for a direct efficacy comparison between this compound and gemcitabine in pancreatic cancer was the Phase III ACELARATE trial. However, this trial was terminated prematurely, and the final efficacy results were not published in detail.
ACELARATE Trial Status: The trial was suspended following a futility analysis by an Independent Safety and Data Monitoring Committee, which determined that the study was unlikely to meet its primary endpoint of a 42% reduction in the risk of death with this compound compared to gemcitabine.
Due to the lack of published data from the ACELARATE trial, a direct quantitative comparison is not possible. For context, the table below includes the landmark efficacy data for gemcitabine from its pivotal 1997 trial by Burris et al., which established it as a standard of care.
| Efficacy Endpoint | Gemcitabine (Burris et al., 1997) | This compound (ACELARATE Trial) | Gemcitabine (ACELARATE Trial) |
| Median Overall Survival | 5.65 months[9] | Not Reported | Not Reported |
| 1-Year Survival Rate | 18% | Not Reported | Not Reported |
| Median Progression-Free Survival | Not Reported in detail | Not Reported | Not Reported |
| Overall Response Rate | 5.4% | Not Reported | Not Reported |
| Clinical Benefit Response | 23.8% | Not Reported | Not Reported |
Experimental Protocols: The ACELARATE Trial
The ACELARATE study was a Phase III, open-label, multicenter, randomized clinical trial designed to evaluate the superiority of this compound over gemcitabine.[10][11]
-
Study Population: Patients with metastatic pancreatic adenocarcinoma who were unsuitable for combination chemotherapy, with an ECOG performance status of 0-2.[10]
-
Treatment Arms: [11]
-
Experimental Arm: this compound (NUC-1031) administered intravenously at a dose of 825 mg/m².
-
Control Arm: Gemcitabine administered intravenously at a dose of 1000 mg/m².
-
-
Dosing Schedule: Both drugs were administered on days 1, 8, and 15 of a 28-day cycle.[10]
-
Primary Endpoint: Overall Survival (OS).[11]
-
Secondary Endpoints: Progression-Free Survival (PFS), Response Rate, Disease Control Rate, and Toxicity.[10]
-
Tumor Assessment: Tumor response was assessed every 12 weeks using CT scans, evaluated according to RECIST 1.1 criteria.[11]
The following diagram outlines the workflow of the ACELARATE clinical trial.
Caption: Workflow of the ACELARATE Phase III Clinical Trial.
Conclusion
While this compound was developed with a strong scientific rationale to overcome the limitations of gemcitabine, the Phase III ACELARATE trial in metastatic pancreatic cancer was terminated for futility, indicating a lack of superior efficacy over the established standard of care. The absence of detailed, publicly available quantitative data from this trial prevents a definitive statistical comparison. Gemcitabine remains a key therapeutic agent in the management of pancreatic cancer, often in combination with other agents. Future research in this area will continue to focus on novel therapeutic strategies to improve outcomes for this challenging disease.
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. nucana.com [nucana.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. isrctn.com [isrctn.com]
A Comparative Analysis of Acelarin and Other Nucleoside Analogs for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Acelarin (NUC-1031) with Gemcitabine (B846), CP-4126 (Elacytarabine), Troxacitabine (B1681597), and SapC-DOPS.
This guide provides a comprehensive comparative analysis of this compound (NUC-1031) and other notable nucleoside analogs and related compounds used in oncology research and development. The following sections detail their mechanisms of action, present comparative preclinical and clinical data, and outline the experimental protocols used to generate this data.
Executive Summary
Nucleoside analogs are a cornerstone of chemotherapy, functioning by interfering with DNA and RNA synthesis in rapidly dividing cancer cells. However, their efficacy is often limited by challenges such as poor cellular uptake, rapid degradation, and the development of resistance. This guide examines this compound, a ProTide-enhanced version of gemcitabine, and compares its performance against its parent drug, gemcitabine, as well as other analogs like CP-4126 and troxacitabine, and the novel nanotherapeutic SapC-DOPS. While this compound was designed to overcome key resistance mechanisms of gemcitabine, clinical trial results have shown mixed outcomes. This analysis aims to provide a clear, data-driven comparison to inform future research and development in this critical area of oncology.
Mechanism of Action and Chemical Structures
The fundamental mechanism of most nucleoside analogs involves their intracellular phosphorylation to active triphosphate forms, which are then incorporated into DNA, leading to chain termination and apoptosis. However, variations in their chemical structures lead to differences in their activation pathways, susceptibility to resistance mechanisms, and overall efficacy.
This compound (NUC-1031) is a phosphoramidate (B1195095) ProTide of gemcitabine. This modification is designed to bypass the need for active transport into the cell by nucleoside transporters and to circumvent the rate-limiting initial phosphorylation step by deoxycytidine kinase (dCK). Furthermore, it is designed to be resistant to degradation by cytidine (B196190) deaminase (CDA).[1]
Gemcitabine is a deoxycytidine analog that requires uptake by nucleoside transporters and subsequent phosphorylation by dCK to its active triphosphate form, dFdCTP. Its efficacy can be limited by low transporter expression, reduced dCK activity, and high levels of CDA.
CP-4126 (Elacytarabine) is a lipophilic 5'-elaidic acid ester of gemcitabine. This modification allows for passive diffusion across the cell membrane, independent of nucleoside transporters. Once inside the cell, the fatty acid is cleaved, and the parent drug undergoes phosphorylation.
Troxacitabine is a synthetic L-nucleoside analog, distinguishing it from the natural D-configuration of other nucleosides. This "unnatural" stereochemistry is believed to contribute to its potent cytotoxic activity and may offer a different resistance profile.[2]
SapC-DOPS represents a different approach. It is a nanovesicle composed of Saposin C (SapC) and dioleoylphosphatidylserine (DOPS). It selectively targets cancer cells that overexpress phosphatidylserine (B164497) on their outer membrane, inducing apoptosis through a caspase-mediated pathway.
Preclinical Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared nucleoside analogs in various cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | This compound (NUC-1031) IC50 (nM) | Gemcitabine IC50 (nM) | CP-4126 IC50 (nM) | Troxacitabine IC50 (nM) |
| CCRF-CEM | Leukemia | Not Reported | 20 | Not Reported | 160 |
| CEM/ARAC8C | Leukemia (transport-deficient) | Not Reported | 8640 (432-fold increase) | Not Reported | 1120 (7-fold increase) |
| BxPC-3 | Pancreatic | Not Reported | 5-13 | Not Reported | Not Reported |
| AsPc-1 | Pancreatic | Not Reported | 367 | Not Reported | Not Reported |
| Capan-1 | Pancreatic | Not Reported | 105 | Not Reported | Not Reported |
| MIA PaCa-2 | Pancreatic | Not Reported | Resistant | Not Reported | Not Reported |
| PANC-1 | Pancreatic | Not Reported | Resistant | Not Reported | Not Reported |
Clinical Data: Efficacy and Safety
Clinical trials provide the most relevant data on the performance of these drugs in patients. The following tables summarize key findings from clinical studies of this compound in biliary tract and ovarian cancer.
This compound in Biliary Tract Cancer (NuTide:121 Trial)
The NuTide:121 trial was a Phase III study comparing this compound plus cisplatin (B142131) to gemcitabine plus cisplatin in patients with advanced biliary tract cancer.[6][7]
| Endpoint | This compound + Cisplatin (n=388) | Gemcitabine + Cisplatin (n=385) | Hazard Ratio (HR) / Odds Ratio (OR) |
| Median Overall Survival (OS) | 9.2 months | 12.6 months | 1.79 |
| Median Progression-Free Survival (PFS) | 4.9 months | 6.4 months | 1.45 |
| Objective Response Rate (ORR) | 18.7% | 12.4% | 1.59 (p=0.049) |
The study was terminated early due to futility as it was unlikely to meet its primary endpoint of improving overall survival.[6]
This compound in Platinum-Resistant Ovarian Cancer (PRO-105 Study)
The PRO-105 study was a Phase II trial evaluating single-agent this compound in heavily pre-treated patients with platinum-resistant ovarian cancer.[8]
| Endpoint | Value |
| Number of Evaluable Patients | 45 |
| Median Prior Lines of Therapy | 5 |
| Confirmed Response Rate (≥2 cycles of treatment, n=23) | 13% |
| Disease Control Rate (≥2 cycles of treatment, n=23) | 83% |
The study showed a favorable disease control rate in this difficult-to-treat patient population.
Signaling Pathways and Experimental Workflows
Gemcitabine and this compound Mechanism of Action
The following diagram illustrates the intracellular activation pathway of gemcitabine and how this compound is designed to bypass key resistance mechanisms.
Caption: Intracellular activation of Gemcitabine and this compound.
SapC-DOPS Mechanism of Action
This diagram illustrates the proposed mechanism by which SapC-DOPS targets and induces apoptosis in cancer cells.
Caption: Proposed mechanism of action for SapC-DOPS.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of nucleoside analogs in cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nucleoside analogs (e.g., this compound, gemcitabine) in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol describes a general workflow for establishing and utilizing PDX models to evaluate the in vivo efficacy of nucleoside analogs.
-
Tumor Implantation: Surgically obtain fresh tumor tissue from a patient and implant small fragments (approximately 2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Monitor tumor growth by caliper measurements. Once tumors reach a volume of approximately 1,000-1,500 mm³, euthanize the mouse, excise the tumor, and passage it into a new cohort of mice for expansion.
-
Efficacy Study: Once tumors in the expansion cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the nucleoside analogs (e.g., this compound, gemcitabine) and a vehicle control to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Tumor Volume and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint volume or until the end of the study period. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.
Conclusion
This comparative analysis highlights the diverse landscape of nucleoside analogs and related compounds in cancer therapy. This compound, with its ProTide technology, was rationally designed to overcome the known limitations of gemcitabine. While preclinical data and early-phase clinical trials showed promise, the Phase III NuTide:121 trial in biliary tract cancer did not demonstrate a survival benefit over the standard of care. This underscores the complexities of translating preclinical advantages into clinical success.
CP-4126 and troxacitabine represent other strategies to improve upon existing nucleoside analogs, with their own distinct profiles of activity and toxicity. SapC-DOPS offers a novel, targeted approach that is independent of the classic nucleoside analog pathways.
For researchers and drug developers, this guide emphasizes the importance of rigorous comparative studies, both preclinical and clinical, to fully understand the relative merits of new therapeutic agents. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from each specific agent and on exploring rational combination therapies to enhance efficacy and overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. DSpace [christie.openrepository.com]
- 8. NuCana Announces First Patients Enrolled in Phase 2 Study of this compound in Platinum-Resistant Ovarian Cancer | NuCana plc [ir.nucana.com]
Validating Biomarkers for Acelarin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acelarin (NUC-1031) with its conventional alternative, gemcitabine (B846). It includes an objective analysis of clinical trial data, detailed experimental protocols for potential biomarker validation, and visual representations of the underlying molecular pathways and experimental workflows.
This compound, a ProTide transformation of gemcitabine, was developed to overcome key mechanisms of resistance to this widely used chemotherapeutic agent. The central hypothesis for this compound's superior efficacy was its ability to bypass the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, evade degradation by cytidine (B196190) deaminase (CDA), and circumvent the reliance on deoxycytidine kinase (dCK) for its initial phosphorylation step. However, clinical trial outcomes have presented a complex picture of its efficacy and the validity of these proposed biomarkers.
Comparative Clinical Performance of this compound
The following tables summarize the quantitative data from key clinical trials comparing this compound-based regimens with gemcitabine-based regimens in various cancers.
Table 1: Biliary Tract Cancer - NuTide:121 Phase III Trial (NCT04163900)
| Endpoint | This compound + Cisplatin | Gemcitabine + Cisplatin |
| Objective Response Rate (ORR) | 18.7%[1] | 12.4%[1] |
| Median Overall Survival (OS) | 9.2 months[1] | 12.6 months[1] |
| Median Progression-Free Survival (PFS) | 4.9 months[1] | 6.4 months[1] |
Note: The NuTide:121 study was terminated early due to futility, as it did not meet its primary endpoint of improving overall survival despite a higher objective response rate.[2][3]
Table 2: Ovarian Cancer - PRO-105 Phase II and PRO-002 Phase Ib Studies
| Study (Regimen) | Patient Population | Key Outcomes |
| PRO-105 (Single-Agent this compound) | Platinum-Resistant Ovarian Cancer (heavily pre-treated) | Confirmed Response Rate: 13% (in patients receiving ≥2 cycles), Disease Control Rate: 83% (in patients receiving ≥2 cycles). |
| PRO-002 (this compound + Carboplatin) | Recurrent Ovarian Cancer | Objective Response Rate (ORR): 26%, Clinical Benefit Rate (CBR): 74%, Median PFS: 27.1 weeks.[4] |
Table 3: Pancreatic Cancer - ACELARATE Phase III Trial (ISRCTN16765355)
The ACELARATE trial is a Phase III study comparing this compound with gemcitabine in patients with metastatic pancreatic cancer who are not suitable for combination chemotherapy.[5][6] As of the latest available information, the final results of this study have not been fully published. The trial was designed to assess overall survival as the primary outcome and is exploring the predictive value of biomarkers such as hENT1, dCK, and CDA.[5]
Proposed Biomarkers and Their Role in Gemcitabine Metabolism
The rationale for this compound's development is intrinsically linked to the known mechanisms of gemcitabine resistance. The diagram below illustrates the metabolic pathway of gemcitabine and the points at which resistance can occur, highlighting the intended advantages of this compound.
Caption: Gemcitabine metabolism and points of resistance bypassed by this compound.
Experimental Protocols for Biomarker Validation
While clinical data has not consistently supported the predictive value of hENT1, dCK, and CDA for this compound response, the analysis of these markers remains a key exploratory objective in ongoing research. The following are generalized protocols for the assessment of these potential biomarkers.
Table 4: Experimental Methodologies
| Biomarker | Method | Protocol Summary |
| hENT1 | Immunohistochemistry (IHC) | 1. Sectioning: Obtain 2-µm paraffin-embedded tissue sections. 2. Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., at pH 9 for 10-30 minutes). 3. Primary Antibody: Incubate with a validated anti-hENT1 polyclonal antibody. 4. Detection: Use a labeled streptavidin-biotin peroxidase complex method. 5. Scoring: Evaluate staining intensity and the percentage of positive tumor cells, often using internal controls like lymphocytes or islets of Langerhans for reference.[7] |
| dCK | Quantitative Real-Time PCR (qRT-PCR) | 1. RNA Isolation: Extract total RNA from tumor tissue or cells using a suitable kit. 2. Reverse Transcription: Synthesize cDNA from the extracted RNA. 3. PCR Amplification: Perform qRT-PCR using primers specific for the dCK gene and a reference gene (e.g., GAPDH). 4. Analysis: Calculate the relative expression of dCK mRNA using the delta-delta Ct method. |
| dCK | Western Blot | 1. Protein Extraction: Lyse cells or tissues and quantify total protein concentration. 2. Electrophoresis: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Blocking: Block the membrane to prevent non-specific antibody binding. 4. Antibody Incubation: Incubate with a primary antibody against dCK, followed by an HRP-conjugated secondary antibody. 5. Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. |
| CDA | Fluorometric Activity Assay | 1. Sample Preparation: Homogenize tissue samples in CDA Assay Buffer and centrifuge to collect the supernatant. 2. Reaction Setup: Add the sample to a microplate well containing CDA Assay Buffer. 3. Substrate Addition: Initiate the reaction by adding a cytidine substrate. 4. Incubation: Incubate at 37°C. The conversion of cytidine to uridine (B1682114) releases ammonia (B1221849). 5. Detection: A probe reacts with the ammonia to generate a fluorometric signal (Ex/Em = 410/470 nm), which is proportional to the CDA activity.[8][9] |
Workflow for Biomarker Validation
The process of validating a predictive biomarker for this compound response involves a multi-step approach, from initial hypothesis to clinical confirmation.
References
- 1. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. nucana.com [nucana.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. Human Equilibrative Nucleoside Transporter 1 Expression in Endoscopic Ultrasonography-Guided Fine-Needle Aspiration Biopsy Samples Is a Strong Predictor of Clinical Response and Survival in the Patients With Pancreatic Ductal Adenocarcinoma Undergoing Gemcitabine-Based Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
Acelarin vs. FOLFIRINOX: A Head-to-Head Comparison in Pancreatic Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Acelarin (NUC-1031) and the FOLFIRINOX chemotherapy regimen for the treatment of pancreatic cancer. While a direct head-to-head clinical trial is unavailable, this document synthesizes findings from individual studies to offer an objective analysis of their respective mechanisms of action, clinical efficacy, safety profiles, and experimental protocols.
Executive Summary
FOLFIRINOX is a well-established combination chemotherapy regimen that has demonstrated a significant survival advantage over gemcitabine (B846) in patients with metastatic pancreatic cancer and is a standard of care for patients with good performance status.[1][2][3][4] this compound, a novel nucleoside analog designed to overcome gemcitabine resistance, did not demonstrate superiority over gemcitabine in its pivotal phase 3 clinical trial (ACELARATE) for metastatic pancreatic cancer.[3][5] The trial was stopped early due to a futility analysis, and this compound is no longer in development for this indication.[2][3] This guide will present the available data to facilitate a scientific comparison of these two therapeutic approaches.
Mechanism of Action
This compound and FOLFIRINOX employ fundamentally different strategies to induce cancer cell death.
This compound (NUC-1031): this compound is a phosphoramidate (B1195095) prodrug of gemcitabine, a nucleoside analog.[6] Its design aims to bypass the key mechanisms of gemcitabine resistance.[5] Unlike gemcitabine, this compound's entry into cancer cells is not dependent on the human equilibrative nucleoside transporter 1 (hENT1). Furthermore, it is pre-phosphorylated, circumventing the need for activation by deoxycytidine kinase (dCK), a common point of resistance. Once inside the cell, this compound is converted to its active diphosphate (B83284) and triphosphate forms, which are incorporated into DNA, leading to chain termination and apoptosis.[7]
FOLFIRINOX: This is a combination of four chemotherapy agents, each with a distinct mechanism of action that synergistically targets cancer cells.[1][8]
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that, once metabolized, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" of cancer cells.
-
Leucovorin (Folinic Acid): Potentiates the effect of 5-FU by stabilizing the binding of 5-FU's active metabolite to thymidylate synthase.[9]
-
Irinotecan: A topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and cell death.[5][6][10][11][12]
-
Oxaliplatin: A platinum-based agent that forms DNA adducts, creating intra- and inter-strand crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately inducing apoptosis.[3][4]
Signaling and Action Pathways
The following diagrams illustrate the mechanisms of action for this compound and the components of FOLFIRINOX.
Clinical Efficacy
Due to the early termination of the this compound pivotal trial, a direct comparison of efficacy data with FOLFIRINOX is not feasible. The following tables present the available data from key clinical trials, with gemcitabine as a common comparator.
Table 1: Efficacy of FOLFIRINOX vs. Gemcitabine in Metastatic Pancreatic Cancer (PRODIGE 4/ACCORD 11 Trial)
| Endpoint | FOLFIRINOX | Gemcitabine | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 11.1 months | 6.8 months | 0.57 (0.45-0.73) | <0.001 |
| Median Progression-Free Survival | 6.4 months | 3.3 months | 0.47 (0.37-0.59) | <0.001 |
| Objective Response Rate | 31.6% | 9.4% | - | <0.001 |
| Data from Conroy et al., NEJM 2011. |
Table 2: Efficacy of this compound vs. Gemcitabine in Metastatic Pancreatic Cancer (ACELARATE Trial)
| Endpoint | This compound (NUC-1031) | Gemcitabine | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | Data not available | Data not available | Trial stopped for futility | Not Applicable |
| Median Progression-Free Survival | Data not available | Data not available | Trial stopped for futility | Not Applicable |
| Objective Response Rate | Data not available | Data not available | Trial stopped for futility | Not Applicable |
| The ACELARATE trial was stopped early as it was deemed unlikely to meet its primary endpoint of demonstrating superiority of this compound over gemcitabine. Detailed final results have not been published.[3][5] |
Safety and Tolerability
Table 3: Incidence of Grade 3 or 4 Adverse Events in Key Clinical Trials
| Adverse Event | FOLFIRINOX (%) (PRODIGE 4/ACCORD 11) | Gemcitabine (%) (PRODIGE 4/ACCORD 11) | This compound (NUC-1031) (%) (Phase I/II) |
| Neutropenia | 45.7 | 21.0 | 19.0 |
| Febrile Neutropenia | 5.4 | 1.2 | Not Reported |
| Thrombocytopenia | 9.1 | 3.6 | 4.0 (in a modified regimen) |
| Anemia | 7.8 | 10.1 | Not Reported |
| Fatigue | 23.6 | 17.8 | 19.0 |
| Vomiting | 14.5 | 8.3 | 11.0 (in a modified regimen) |
| Diarrhea | 12.7 | 1.8 | 11.0 (in a modified regimen) |
| Sensory Neuropathy | 9.0 | 0 | 4.0 (in a modified regimen) |
| FOLFIRINOX and Gemcitabine data from Conroy et al., NEJM 2011. This compound data is from a Phase I/II study and a retrospective study of a modified FOLFIRINOX regimen, and may not be directly comparable.[1][13][14] |
FOLFIRINOX is associated with a higher incidence of grade 3/4 toxicities compared to gemcitabine, particularly neutropenia, fatigue, and diarrhea.[13] This has led to the development of modified FOLFIRINOX regimens with dose adjustments to improve tolerability.[14] this compound, in its early phase studies, appeared to have a manageable safety profile.[1]
Experimental Protocols
FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)
Patient Population: Patients with metastatic pancreatic adenocarcinoma, ECOG performance status of 0 or 1, and no prior chemotherapy for metastatic disease.
Treatment Regimen:
-
Oxaliplatin: 85 mg/m² intravenously over 2 hours.
-
Leucovorin: 400 mg/m² intravenously over 2 hours, administered at the same time as oxaliplatin.
-
Irinotecan: 180 mg/m² intravenously over 90 minutes, administered after the leucovorin infusion.
-
5-Fluorouracil: 400 mg/m² given as an intravenous bolus, followed by a continuous infusion of 2400 mg/m² over 46 hours.
-
Cycle: Repeated every 2 weeks.
Assessments: Tumor response was assessed every 8 weeks using RECIST criteria. Adverse events were graded according to NCI-CTCAE v3.0.
This compound (ACELARATE Trial)
Patient Population: Patients with metastatic pancreatic carcinoma, ECOG performance status of 0-2, and deemed unsuitable for combination chemotherapy.[5][10]
Treatment Regimen:
-
This compound Arm: 825 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.[5][10]
-
Gemcitabine Arm: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.[5][10]
-
Treatment Duration: Until disease progression, unacceptable toxicity, or withdrawal of consent.[10]
Assessments: The primary outcome was overall survival. Secondary outcomes included progression-free survival, response rate, disease control rate, and toxicity. Tumor assessments were performed every 12 weeks.[5][10]
Conclusion
FOLFIRINOX remains a standard-of-care for first-line treatment of metastatic pancreatic cancer in patients with good performance status, supported by robust clinical data demonstrating a significant survival benefit over gemcitabine. Its clinical use is often tempered by its toxicity profile, leading to the adoption of modified regimens in practice.
This compound was a promising agent designed to overcome gemcitabine resistance. However, the phase 3 ACELARATE trial was terminated due to futility, as it was unlikely to demonstrate superiority over gemcitabine. Consequently, this compound is not a viable treatment option for pancreatic cancer.
For researchers and drug development professionals, the story of this compound underscores the challenges in improving upon existing therapies for pancreatic cancer, even with rational drug design. The success of FOLFIRINOX highlights the benefit of combination therapies targeting multiple cancer cell vulnerabilities. Future research will likely continue to explore novel combinations and targeted agents to build upon the progress made with regimens like FOLFIRINOX.
References
- 1. NuCana Release: Ground-Breaking Final Results Of The First In Human Phase I/II Study With this compound In Advanced Solid Tumours - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. NuCana Announces Update for Phase 3 Biliary Tract Cancer Study | NuCana plc [ir.nucana.com]
- 5. m.investing.com [m.investing.com]
- 6. NUC-1031/cisplatin versus gemcitabine/cisplatin in untreated locally advanced/metastatic biliary tract cancer (NuTide:121) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. NUC-1031/Cisplatin Fails to Improve Outcomes in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 9. NuCana Stock Tumbles After Pancreatic Cancer Trial Halted Due to Futility - BioSpace [biospace.com]
- 10. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 11. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cochranelibrary.com [cochranelibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. nucana.com [nucana.com]
Acelarin's Overall Survival Benefit: A Comparative Analysis in Biliary Tract and Pancreatic Cancers
Acelarin (NUC-1031), a novel nucleotide analog developed to overcome key resistance mechanisms of the standard-of-care chemotherapy gemcitabine (B846), has been evaluated in late-stage clinical trials for biliary tract and pancreatic cancers. However, in both settings, this compound failed to demonstrate a significant overall survival (OS) benefit over the established standard of care, leading to the discontinuation of its clinical development for these indications. This guide provides a comprehensive comparison of this compound's performance against standard treatments, supported by available clinical trial data and detailed experimental protocols.
Biliary Tract Cancer: The NuTide:121 Study
The NuTide:121 Phase III clinical trial was designed to evaluate the efficacy and safety of this compound in combination with cisplatin (B142131) versus the standard of care, gemcitabine plus cisplatin, for the first-line treatment of patients with advanced biliary tract cancer. The study was terminated prematurely due to futility, as an independent data monitoring committee concluded that this compound plus cisplatin was unlikely to achieve its primary objective of improving overall survival.
Quantitative Data Summary
| Outcome Measure | This compound + Cisplatin (n=388) | Gemcitabine + Cisplatin (n=385) |
| Median Overall Survival (OS) | 9.2 months (95% CI: 8.3-10.4) | 12.6 months (95% CI: 11.0-15.1) |
| Median Progression-Free Survival (PFS) | 4.9 months (95% CI: 4.4-6.0) | 6.4 months (95% CI: 6.1-7.4) |
| Objective Response Rate (ORR) | 18.7% | 12.4% |
| Data from the final analysis of the NuTide:121 study. |
Experimental Protocol: NuTide:121 (NCT04163900)
The NuTide:121 study was a global, multicenter, open-label, randomized Phase III trial.[1]
-
Patient Population: Treatment-naïve adult patients with locally advanced or metastatic cholangiocarcinoma, gallbladder cancer, or ampullary cancer.[1]
-
Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.[1]
-
Experimental Arm: this compound (725 mg/m²) administered as an intravenous infusion, followed by cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[1]
-
Control Arm: Gemcitabine (1000 mg/m²) administered as an intravenous infusion, followed by cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[1]
-
Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[1]
-
Secondary Endpoints: Progression-Free Survival (PFS), duration of response, and safety.[1]
Pancreatic Cancer: The ACELARATE Study
The ACELARATE Phase III trial was initiated to compare the efficacy of this compound monotherapy with gemcitabine monotherapy in patients with metastatic pancreatic cancer who were not suitable for combination chemotherapy. Recruitment for this study was suspended following a recommendation from the Trial Steering Committee based on a review of efficacy and toxicity data, which indicated the trial was unlikely to meet its primary endpoint.
While detailed final results from the ACELARATE trial have not been formally published, it was reported that a futility analysis concluded the study was unlikely to demonstrate a 42% reduction in the risk of death for this compound compared to gemcitabine.[2] Imbalances in unfavorable prognostic factors between the treatment arms were noted, with a higher percentage of patients in the this compound arm having the most advanced stage of disease at diagnosis.[2]
Experimental Protocol: ACELARATE (ISRCTN16765355)
The ACELARATE study was a multicenter, open-label, randomized Phase III trial.[3]
-
Patient Population: Patients with metastatic pancreatic carcinoma who were not considered suitable for combination chemotherapy.[3]
-
Randomization: Patients were randomized to receive either this compound or gemcitabine.
-
Experimental Arm: this compound (825 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[3]
-
Control Arm: Gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[3]
-
Primary Endpoint: Overall Survival (OS).[3]
-
Secondary Endpoints: Progression-Free Survival (PFS), Response Rate, Disease Control Rate, and Toxicity.[3]
Mechanism of Action and Resistance
This compound was designed as a "ProTide," a phosphoramidate (B1195095) prodrug of gemcitabine's active metabolite, dFdCMP. This design aimed to bypass key mechanisms of gemcitabine resistance.
Caption: this compound's mechanism compared to gemcitabine.
The diagram above illustrates how this compound is designed to circumvent common resistance pathways affecting gemcitabine. Standard gemcitabine requires the hENT1 transporter for cellular uptake and the enzyme dCK for its initial, rate-limiting activation step. Furthermore, it is susceptible to inactivation by the enzyme CDA. This compound, due to its chemical modifications, can enter the cell via passive diffusion, bypassing the need for hENT1. It is already in a partially activated state, thus not requiring dCK for the initial phosphorylation. Finally, it is designed to be resistant to degradation by CDA.
References
Acelarin's Cross-Resistance Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Acelarin (NUC-1031) is a first-in-class ProTide therapeutic designed to overcome key resistance mechanisms associated with the widely used nucleoside analog, gemcitabine (B846). As a phosphoramidate-protected form of gemcitabine's active monophosphate, this compound exhibits a distinct pharmacological profile. This guide provides a comparative analysis of this compound's cross-resistance with other chemotherapies, based on available preclinical and clinical data.
Mechanism of Action and Overcoming Gemcitabine Resistance
This compound is engineered to bypass the primary mechanisms of gemcitabine resistance. Unlike gemcitabine, this compound's cellular uptake is not dependent on the human equilibrative nucleoside transporter 1 (hENT1), and it does not require the initial, rate-limiting phosphorylation step by deoxycytidine kinase (dCK) to become active.[1] Furthermore, its structure protects it from degradation by cytidine (B196190) deaminase (CDA), an enzyme that inactivates gemcitabine.[2][3]
This mechanism suggests that this compound would be effective in tumors that have developed resistance to gemcitabine due to downregulation of hENT1 or dCK, or upregulation of CDA.
Cross-Resistance Profile: Current Evidence
Direct preclinical studies on the cross-resistance of this compound with a wide range of chemotherapeutic agents are limited. The majority of available data comes from clinical trials where this compound was evaluated in patients with tumors resistant to prior therapies, particularly platinum-based agents and gemcitabine.
Performance in Platinum-Resistant Ovarian Cancer
This compound has been investigated as a single agent and in combination with carboplatin (B1684641) in patients with platinum-resistant ovarian cancer.
Table 1: Clinical Trial Data for this compound in Platinum-Resistant Ovarian Cancer
| Study | Treatment | Patient Population | Key Findings |
| PRO-105 (Phase II) | This compound Monotherapy | Heavily pre-treated platinum-resistant ovarian cancer (median 5 prior lines of therapy) | In 45 evaluable patients, there was 1 complete response and 2 partial responses. 16 patients achieved stable disease. For patients receiving two or more cycles, the confirmed response rate was 13% and the disease control rate was 83%. |
| PRO-002 (Phase Ib) | This compound + Carboplatin | Recurrent ovarian cancer, 60% of whom were platinum-resistant | In 11 evaluable patients at the recommended phase II dose, the objective response rate was 55% (6 partial responses) and the disease control rate was 100% (5 with stable disease).[4] |
These findings suggest that this compound may not have significant cross-resistance with platinum-based chemotherapies and may even act synergistically with them.
Performance in Gemcitabine-Exposed Cancers
Clinical data indicates this compound's activity in patients who have previously been treated with gemcitabine.
-
In a Phase I study of this compound in patients with advanced solid tumors, 50% of the 68 patients had prior exposure to gemcitabine. The study reported a disease control rate of 78% in 49 evaluable patients, suggesting a lack of complete cross-resistance.[5]
-
The PRO-002 study in recurrent ovarian cancer included 9 patients (36%) with prior gemcitabine exposure. Efficacy was observed in this subgroup, further supporting that this compound can overcome gemcitabine resistance mechanisms.[4]
Biliary Tract Cancer: A Note of Caution
While this compound was developed to improve upon gemcitabine, results in biliary tract cancer have been mixed.
-
A preclinical study in a panel of 10 biliary tract cancer cell lines found that this compound had less potency than gemcitabine and did not show greater synergy with cisplatin (B142131).[6]
-
The Phase III NuTide:121 study, which compared this compound plus cisplatin to gemcitabine plus cisplatin in advanced biliary tract cancer, was discontinued (B1498344) because the this compound arm, despite a higher objective response rate, did not show a significant overall survival benefit.[7][8]
This highlights that overcoming known resistance mechanisms at a cellular level does not always translate to superior clinical efficacy in all cancer types.
Potential for Cross-Resistance with Other Agents
Due to the lack of direct experimental evidence, predictions about cross-resistance with other classes of chemotherapies are speculative and must be approached with caution. However, based on the mechanism of the parent drug, gemcitabine, some hypotheses can be formulated:
-
5-Fluorouracil (5-FU): Some studies have shown that high expression of ribonucleotide reductase subunit M1 (RRM1) in gemcitabine-resistant pancreatic cancer cells can confer cross-resistance to 5-FU. As this compound's ultimate active metabolite is the same as gemcitabine's, it is plausible that resistance mechanisms downstream of DNA synthesis inhibition, such as elevated RRM1, could lead to cross-resistance with 5-FU.
-
Other Antimetabolites: Cross-resistance is possible with other nucleoside analogs that share similar metabolic pathways or mechanisms of action, though this compound's unique activation pathway may mitigate this.
-
Topoisomerase Inhibitors & Taxanes: There is currently no published data to suggest or refute cross-resistance between this compound and drugs with distinct mechanisms of action like topoisomerase inhibitors (e.g., doxorubicin, irinotecan) or taxanes (e.g., paclitaxel, docetaxel).
Experimental Protocols
Detailed methodologies for key cited studies are provided below for researchers interested in replicating or expanding upon this work.
PRO-105: this compound in Platinum-Resistant Ovarian Cancer
-
Study Design: A Phase II, open-label study evaluating single-agent this compound in patients with platinum-resistant ovarian cancer who had relapsed after three or more prior lines of chemotherapy.
-
Treatment Protocol: Patients received either 500 mg/m² or 750 mg/m² of this compound intravenously on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression.
-
Endpoints: The primary endpoint was Objective Response Rate (ORR). Secondary endpoints included Duration of Response, Progression-Free Survival (PFS), Overall Survival (OS), and safety.
PRO-002: this compound in Combination with Carboplatin
-
Study Design: A Phase Ib, open-label, dose-escalation study of this compound in combination with carboplatin for recurrent ovarian cancer.
-
Treatment Protocol: Patients received this compound on days 1 and 8, and carboplatin on day 1 of a 21-day cycle for up to six cycles. The recommended Phase II dose was determined to be 500 mg/m² for this compound and AUC5 for carboplatin.
-
Endpoints: The primary objectives were to determine the maximum tolerated dose and the recommended Phase II dose. Secondary objectives included assessing the safety, pharmacokinetics, and anti-tumor activity of the combination.[4]
Future Directions and Conclusion
The available data indicates that this compound is a promising agent for overcoming gemcitabine resistance and shows clinical activity in platinum-resistant settings. However, the landscape of its cross-resistance with other chemotherapies remains largely unexplored. The unexpected results in biliary tract cancer underscore the complexity of drug resistance and the need for further research.
To fully understand this compound's place in the therapeutic arsenal, future preclinical studies should focus on:
-
Developing this compound-resistant cell lines and evaluating their sensitivity to a broad panel of chemotherapeutic agents with different mechanisms of action.
-
Testing the efficacy of this compound in cell lines with acquired resistance to other common chemotherapies, such as taxanes, anthracyclines, and topoisomerase inhibitors.
-
Identifying the specific molecular mechanisms that drive acquired resistance to this compound.
Such studies will be crucial for designing rational combination therapies and identifying patient populations most likely to benefit from this novel ProTide therapeutic.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-tumour activity of a first-in-class agent NUC-1031 in patients with advanced cancer: results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. targetedonc.com [targetedonc.com]
Acelarin Clinical Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Acelarin (NUC-1031), a novel nucleotide analog, and compares its performance against established alternative treatments in biliary tract cancer, pancreatic cancer, and platinum-resistant ovarian cancer.
Executive Summary
This compound, a ProTide transformation of gemcitabine (B846), was developed to overcome key mechanisms of cancer resistance to gemcitabine. Clinical trials have explored its efficacy and safety in several solid tumors. Notably, the Phase III NuTide:121 study in advanced biliary tract cancer was terminated early as it did not demonstrate a significant overall survival benefit over the standard of care, despite a higher objective response rate.[1] Similarly, the Phase III ACELARATE trial in metastatic pancreatic cancer and the Phase II PRO-105 trial in platinum-resistant ovarian cancer were also discontinued. This guide presents the available data from these trials in a comparative format to inform future research and development in these challenging therapeutic areas.
Comparative Efficacy and Safety of this compound and Alternatives
The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.
Advanced Biliary Tract Cancer
Table 1: Comparison of this compound and Gemcitabine + Cisplatin in Advanced Biliary Tract Cancer
| Endpoint | This compound + Cisplatin (NuTide:121, Phase III) | Gemcitabine + Cisplatin (Standard of Care) |
| Primary Endpoint | ||
| Overall Survival (OS) | Did not show benefit over control | Median: ~11.7 months |
| Objective Response Rate (ORR) | Higher than control arm | ~26% |
| Secondary Endpoints | ||
| Progression-Free Survival (PFS) | Data not fully available | Median: ~8.0 months |
| Safety and Tolerability | Generally well-tolerated | Manageable toxicities |
Data for NuTide:121 is based on interim analysis leading to trial termination.[1] Standard of care data is derived from historical controls and meta-analyses.[2][3][4][5][6]
Metastatic Pancreatic Cancer
Table 2: Comparison of this compound and Standard of Care in Metastatic Pancreatic Cancer
| Endpoint | This compound (ACELARATE, Phase III) | FOLFIRINOX | Gemcitabine + nab-Paclitaxel |
| Primary Endpoint | |||
| Overall Survival (OS) | Trial suspended, data not mature | Median: ~11.1 months | Median: ~8.5 months |
| Secondary Endpoints | |||
| Progression-Free Survival (PFS) | Data not mature | Median: ~6.4 months | Median: ~5.5 months |
| Objective Response Rate (ORR) | Data not mature | ~31.6% | ~23% |
| Safety and Tolerability | Generally well-tolerated in Phase I/II | Higher rates of grade 3/4 toxicities | Notable rates of neutropenia and neuropathy |
ACELARATE trial was suspended before completion.[7][8][9][10] Comparator data is from pivotal trials and meta-analyses.[11][12][13][14][15][16][17][18][19]
Platinum-Resistant Ovarian Cancer
Table 3: Comparison of this compound and Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer
| Endpoint | This compound (PRO-105, Phase II) | Single-Agent Chemotherapy (e.g., Paclitaxel, Doxorubicin) |
| Efficacy | ||
| Objective Response Rate (ORR) | 13% (in patients receiving ≥2 cycles) | 10-15% |
| Disease Control Rate (DCR) | 83% (in patients receiving ≥2 cycles) | Varies by agent |
| Safety and Tolerability | Generally well-tolerated | Agent-specific toxicities |
PRO-105 was a single-arm study; comparison is with historical data for standard treatments.[20][21][22]
Experimental Protocols
This compound Clinical Trial Protocols
NuTide:121 (Advanced Biliary Tract Cancer):
-
Study Design: A Phase III, open-label, randomized study.
-
Patient Population: Previously untreated patients with locally advanced or metastatic biliary tract cancer.
-
Treatment Arms:
-
Arm A: this compound (725 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.
-
Arm B: Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.
-
-
Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).
ACELARATE (Metastatic Pancreatic Cancer):
-
Study Design: A Phase III, open-label, multicenter, randomized study.
-
Patient Population: Patients with metastatic pancreatic carcinoma unsuitable for combination chemotherapy.
-
Treatment Arms:
-
Experimental Arm: this compound (825 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Control Arm: Gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
-
-
Primary Endpoint: Overall Survival (OS).
PRO-105 (Platinum-Resistant Ovarian Cancer):
-
Study Design: A Phase II, open-label, single-arm study.
-
Patient Population: Patients with platinum-resistant ovarian cancer.
-
Treatment: this compound administered as a single agent.
-
Primary Endpoint: To evaluate the efficacy and safety of this compound.
-
Status: Discontinued.[20]
Standard of Care Treatment Protocols
-
Gemcitabine + Cisplatin for Biliary Tract Cancer: Gemcitabine (1000 mg/m²) and Cisplatin (25 mg/m²) are administered intravenously on days 1 and 8 of a 21-day cycle.[2][3]
-
FOLFIRINOX for Pancreatic Cancer: A combination of oxaliplatin, irinotecan, leucovorin, and 5-fluorouracil (B62378) administered in a 14-day cycle.[12][16][17]
-
Gemcitabine + nab-Paclitaxel for Pancreatic Cancer: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.[11][14][15][19]
-
Single-Agent Chemotherapy for Platinum-Resistant Ovarian Cancer: Various agents such as paclitaxel, pegylated liposomal doxorubicin, or topotecan (B1662842) are used, with dosing schedules varying by agent.[21][22]
Signaling Pathways and Experimental Workflows
This compound and Gemcitabine Mechanism of Action
This compound is a ProTide designed to overcome the resistance mechanisms that limit the efficacy of gemcitabine. The diagram below illustrates the intracellular activation pathways of both drugs.
Standard Oncology Clinical Trial Workflow
The following diagram outlines a typical workflow for a clinical trial of a new oncology drug, from patient screening to data analysis.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review [e-crt.org]
- 5. Efficacy and safety of gemcitabine-based chemotherapies in biliary tract cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. LCTC - Research [lctc.org.uk]
- 9. isrctn.com [isrctn.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Meta-analysis of gemcitabine plus nab-paclitaxel combined with targeted agents in the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Meta-analysis and indirect treatment comparison of modified FOLFIRINOX and gemcitabine plus nab-paclitaxel as first-line chemotherapy in advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nab-paclitaxel plus gemcitabine as first-line treatment for advanced pancreatic cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. The role of FOLFIRINOX in metastatic pancreatic cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of Nab-paclitaxel plus gemcitabine versus mFOLFIRINOX in the first-line treatment of metastatic pancreatic cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 20. researchamerica.org [researchamerica.org]
- 21. Comparative effectiveness and safety of treatment regimens for recurrent advanced ovarian cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of apatinib in the treatment of patients with platinum‑resistant ovarian cancer: A systematic review and network meta‑analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
- 24. hra.nhs.uk [hra.nhs.uk]
Independent Validation of Acelarin's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of Acelarin (NUC-1031) and its primary alternative, gemcitabine (B846), with a focus on the independent validation of this compound's mechanism of action. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its ProTide Technology
This compound (NUC-1031) is a first-in-class nucleotide analogue that utilizes ProTide technology to enhance the efficacy of the widely used chemotherapy agent, gemcitabine.[1][2] This technology confers a phosphoramidate (B1195095) moiety to gemcitabine, creating a pre-activated form of the drug.[3][4] The design aims to overcome key resistance mechanisms that limit the effectiveness of conventional gemcitabine treatment.[2]
The core mechanism of this compound involves its intracellular conversion to the active cytotoxic metabolite, dFdCTP, which is then incorporated into DNA, leading to cell cycle arrest and DNA damage.[3] this compound has been evaluated in several clinical studies, including for biliary tract, ovarian, and pancreatic cancers.[5][6]
Mechanism of Action: this compound vs. Gemcitabine
This compound was designed to circumvent the limitations of gemcitabine by altering the drug's transport, activation, and metabolism.
-
Cellular Uptake: Gemcitabine relies on nucleoside transporters, such as hENT1, to enter cancer cells.[2] this compound's greater lipophilicity allows it to cross the cell membrane independently of these transporters, overcoming resistance due to low transporter expression.[4]
-
Activation: Gemcitabine requires a multi-step phosphorylation process, with the initial step catalyzed by deoxycytidine kinase (dCK) being rate-limiting.[4] this compound is delivered as a monophosphate agent, bypassing this critical activation step.[2][4]
-
Metabolism and Stability: this compound is protected from enzymatic breakdown by deaminases, which can inactivate gemcitabine. This results in greater stability and higher intracellular concentrations of the active metabolite, dFdCTP.[3][4]
The following diagram illustrates the distinct pathways of this compound and Gemcitabine.
Comparative Performance: Clinical Data
Clinical trials have compared this compound, typically in combination with cisplatin (B142131), against the standard of care (gemcitabine plus cisplatin). While this compound combinations have shown higher objective response rates (ORR) in some studies, this has not consistently translated to an overall survival (OS) benefit.[7][8]
Table 1: Biliary Tract Cancer Clinical Trial Data
| Study (Phase) | Treatment Arm | Efficacy-Evaluable Population (n) | Objective Response Rate (ORR) | Key Finding |
| ABC-08 (Ib) [9] | This compound + Cisplatin | 25 | 44% | Favorable ORR compared to historical data. |
| ABC-02 (Historical) [9] | Gemcitabine + Cisplatin | 161 | 26% | Established standard of care. |
| NuTide:121 (III) [7][8] | This compound + Cisplatin | 828 (randomized) | Higher than control | Discontinued due to not meeting the primary OS endpoint. |
| NuTide:121 (III) [7][8] | Gemcitabine + Cisplatin | (Control Arm) | Lower than this compound arm | Standard of care arm for comparison. |
Table 2: Platinum-Resistant Ovarian Cancer Clinical Trial Data
| Study (Phase) | Treatment Arm | Patient Population | Confirmed Response Rate | Disease Control Rate |
| PRO-105 (II) | Single-Agent this compound | Heavily pre-treated (≥2 cycles) | 13% | 83% |
Experimental Validation Protocols
The mechanism of action for this compound has been validated through various preclinical experiments. Below are detailed methodologies for key assays.
Experimental Workflow
The general workflow for validating this compound's mechanism of action involves treating cancer cell lines with the compound and then assessing its effects on DNA synthesis, cell cycle progression, and DNA damage.
Protocol 1: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Plate biliary tract or ovarian cancer cells at a density of 2x10^5 cells/well in 6-well plates. After 24 hours, treat cells with this compound, gemcitabine (at equimolar concentrations), or a vehicle control (DMSO).
-
Cell Harvesting: At 24, 48, and 72 hours post-treatment, harvest cells by trypsinization.
-
Fixation: Wash cells with ice-cold PBS and fix in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the cell suspension using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle. A stall in the S phase is indicative of DNA synthesis inhibition.[3]
Protocol 2: DNA Damage Assessment (γH2AX Immunofluorescence)
-
Cell Culture and Treatment: Seed cells on glass coverslips in 24-well plates and treat as described in Protocol 1.
-
Fixation and Permeabilization: At desired time points, fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 5% BSA. Incubate cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Follow this with a fluorescently-labeled secondary antibody.
-
Imaging and Quantification: Mount coverslips on microscope slides with a DAPI-containing mounting medium to visualize nuclei. Capture images using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus are quantified to measure the extent of DNA damage. An increase in γH2AX foci indicates drug-induced DNA damage.[3]
Conclusion
Independent validation confirms that this compound's mechanism of action successfully bypasses key resistance pathways that limit the efficacy of gemcitabine. Its ProTide technology allows for enhanced cellular uptake and activation, leading to higher intracellular concentrations of the active metabolite dFdCTP and subsequent DNA damage.[3][4] While this has resulted in promising objective response rates in some clinical settings, further research is needed to translate these findings into a consistent overall survival benefit for patients.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound ascends to Phase 3 | Drug Discovery News [drugdiscoverynews.com]
- 6. isrctn.com [isrctn.com]
- 7. NuCana Announces Update for Phase 3 Biliary Tract Cancer Study | NuCana plc [ir.nucana.com]
- 8. targetedonc.com [targetedonc.com]
- 9. firstwordpharma.com [firstwordpharma.com]
Acelarin vs. Gemcitabine: A Comparative Analysis of Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Acelarin (NUC-1031) and gemcitabine (B846), two nucleoside analogs used in cancer therapy. This compound is a phosphoramidate (B1195095) protide (B1233603) of gemcitabine, designed to overcome key resistance mechanisms to gemcitabine.[1][2] This analysis is based on available clinical trial data and aims to equip researchers and drug development professionals with a comprehensive understanding of the adverse event profiles of these two compounds.
Executive Summary
Clinical data, primarily from studies where both drugs were administered in combination with cisplatin (B142131), indicates distinct safety profiles for this compound and gemcitabine. Treatment with this compound plus cisplatin has been associated with a higher incidence of liver-related adverse events.[3] In contrast, gemcitabine plus cisplatin is more frequently associated with hematological toxicities.[3] The NuTide:121 trial, a key head-to-head comparison, was ultimately discontinued (B1498344) due to the this compound arm not meeting its overall survival endpoint, with early toxicity, particularly liver injury, cited as a contributing factor.[3]
Comparative Safety Data
The following table summarizes the incidence of key adverse events observed in clinical trials comparing this compound and gemcitabine, both in combination with cisplatin.
| Adverse Event Category | This compound (NUC-1031) + Cisplatin | Gemcitabine + Cisplatin | Reference |
| Hepatobiliary Disorders | 25% | 11% | [3] |
| Hematological Events | 48% | 65% | [3] |
| Potential Drug-Induced Liver Injury | 27% | 7% | [3] |
Key Experimental Protocols
The assessment of safety and toxicity in clinical trials of this compound and gemcitabine relies on standardized methodologies for monitoring and grading adverse events.
Adverse Event Monitoring and Reporting
The monitoring of adverse events in clinical trials is a continuous process that begins once a patient provides informed consent and continues throughout the study and for a specified follow-up period.[4] The process involves:
-
Systematic Assessment: Investigators prospectively evaluate a predefined list of potential adverse events based on the known profiles of the study drugs.[5]
-
Patient Reporting: Patients are encouraged to report any new or worsening symptoms. Non-leading questions are used to elicit information about their well-being.[4]
-
Regular Monitoring: This includes regular physical examinations, and monitoring of vital signs and laboratory parameters (e.g., complete blood count, liver function tests, and renal function tests) before each treatment cycle.[6][7]
-
Data Collection: All adverse events are meticulously recorded in the patient's medical records and the study's case report forms.[4]
Grading of Adverse Events
The severity of adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[8][9][10][11][12] This standardized system provides a consistent framework for defining and classifying the severity of adverse events, ensuring uniformity in data collection and interpretation across different clinical trials. The grading scale is as follows:
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[8][9][10][12]
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[8][9][10][12]
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[8][9][10][12]
-
Grade 4 (Life-threatening): Life-threatening consequences; urgent intervention indicated.[8][9][10]
-
Grade 5 (Death): Death related to the adverse event.[8][9][10]
Signaling Pathways and Mechanisms of Toxicity
This compound's Intracellular Activation Pathway
This compound is designed to bypass the initial, rate-limiting step of phosphorylation by deoxycytidine kinase (dCK), a common mechanism of gemcitabine resistance.[7]
Postulated Mechanism of Gemcitabine-Induced Hepatotoxicity
Gemcitabine has been associated with liver injury, which is thought to be a result of direct toxicity to liver cells, leading to apoptosis.[13][14][15][16][17]
Conclusion
The safety profiles of this compound and gemcitabine present a trade-off between hepatotoxicity and hematological toxicity. While this compound was designed to overcome gemcitabine resistance, clinical data suggests an increased risk of liver-related adverse events. Conversely, gemcitabine is more commonly associated with myelosuppression. These distinct safety profiles are critical considerations for researchers and clinicians in the development and application of these chemotherapeutic agents. Further research is warranted to fully elucidate the mechanisms underlying these toxicities and to develop strategies for their mitigation.
References
- 1. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.refined.site [research.refined.site]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
- 11. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Gemcitabine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. practicalgastro.com [practicalgastro.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. A Severe Case of Drug-Induced Liver Injury after Gemcitabine Administration: A Highly Probable Causality Grading as Assessed by the Updated RUCAM Diagnostic Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acelarin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of Acelarin, a potent nucleoside analog used in cancer research. Adherence to these guidelines is crucial to minimize exposure risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Double gloving with nitrile gloves is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A disposable gown or a dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a fit-tested N95 respirator or higher is necessary.
Work with this compound and its waste should always be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure.
This compound Waste Classification and Segregation
Proper segregation of this compound waste is the first and most critical step in the disposal process. This compound is a chemotherapy agent and must be treated as hazardous waste. The primary classification depends on the concentration of the remaining drug.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original weight of this compound. This includes empty vials, syringes, IV bags, gloves, gowns, and other contaminated lab supplies. | Yellow sharps or chemotherapy waste containers labeled "Trace Chemotherapy Waste" for incineration. |
| Bulk Waste | Items containing more than 3% of the original weight of this compound. This includes unused or partially used vials, syringes, IV bags, and materials used to clean up spills. | Black hazardous waste containers labeled "Bulk Chemotherapy Waste" or "Hazardous Waste." |
Step-by-Step Disposal Procedures
1. Trace this compound Waste Disposal:
-
Sharps: All sharps (needles, syringes, etc.) contaminated with trace amounts of this compound must be placed directly into a yellow, puncture-resistant sharps container designated for chemotherapy waste.
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a designated yellow bag or container for trace chemotherapy waste.
-
Liquid Waste: Aqueous solutions containing trace amounts of this compound should be collected in a clearly labeled, sealed container for chemical waste. Do not pour down the drain.
2. Bulk this compound Waste Disposal:
-
Unused/Expired this compound: The original vial containing the unused product must be placed in a black hazardous waste container. Do not attempt to open or empty it.
-
Grossly Contaminated Items: Materials used to clean up spills or items heavily saturated with this compound are considered bulk waste and must be disposed of in a black hazardous waste container.
-
Liquid Waste: All solutions containing significant concentrations of this compound must be collected in a designated, sealed, and clearly labeled black hazardous waste container.
3. Decontamination of Work Surfaces:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Use a solution of detergent and water, followed by a 70% ethanol (B145695) or a suitable laboratory disinfectant.
-
All cleaning materials (wipes, paper towels) must be disposed of as trace chemotherapy waste in a yellow container.
4. Final Disposal:
-
All waste containers (yellow and black) must be securely sealed and stored in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Environmental Hazard Data
| Parameter | Value | Species | Reference |
| Persistence and Degradability | Soluble in water, persistence is unlikely. | - | [1] |
| Bioaccumulative Potential | Bioaccumulation is unlikely. | - | [1] |
| Aquatic Toxicity | Should not be released into the environment. | - | [1] |
Due to its cytotoxic nature, any release of this compound into the environment is to be strictly avoided.
Disposal Workflow Diagram
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.
Signaling Pathway of this compound's Active Metabolite
This compound is a prodrug that is converted intracellularly to its active cytotoxic metabolite, gemcitabine (B846) triphosphate (dFdCTP). Understanding its mechanism of action highlights its hazardous nature.
Caption: Simplified signaling pathway of this compound's active metabolite leading to cell death.
References
Essential Safety and Logistics for Handling Acelarin
Acelarin (also known as NUC-1031) is a potent anti-cancer agent and a prodrug of the widely used chemotherapy drug gemcitabine.[1][2][3] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is classified as hazardous. The primary routes of occupational exposure include skin contact, inhalation of aerosols or powders, and accidental ingestion.[4][5] The Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[6]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[6]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[6]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[6]
Immediate first aid measures in case of exposure are as follows:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[6]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water.[6]
-
Ingestion: Do NOT induce vomiting. Immediately call a physician and show them the Safety Data Sheet.[7]
-
Inhalation: If dusts, fumes, or aerosols are inhaled, move the individual to fresh air.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary control measure to protect against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Requirements |
| Hand Protection | Gloves | Powder-free nitrile, neoprene, or latex gloves compliant with ASTM Standard D-6978-(05)-13 for handling chemotherapy drugs.[8][9] Double gloving is recommended. |
| Body Protection | Gown | Disposable, fluid-resistant gowns that cover the arms and body.[5][8] |
| Eye & Face Protection | Safety Goggles & Face Shield | Wear safety goggles and a full-face shield to protect against splashes.[8][9] |
| Respiratory Protection | Respirator | A fit-tested NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[8][9] |
Operational Plan for Handling this compound
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a Biological Safety Cabinet (BSC) or a containment ventilated enclosure.
-
Ensure a chemotherapy spill kit is readily accessible.
-
Assemble all necessary materials and equipment before starting work to minimize movement in and out of the designated handling area.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
When preparing solutions, work in a manner that minimizes the generation of aerosols.
-
If handling this compound as a powder, extreme caution must be taken to avoid creating dust. A fit-tested respirator is mandatory in this situation.[10]
3. Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.
-
Wearing full PPE, use a chemotherapy spill kit to contain and clean up the spill.[5]
-
Absorbent materials used for cleanup should be disposed of as bulk chemotherapy waste.[5]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. Chemotherapy waste is categorized as either "trace" or "bulk" waste, with different disposal requirements.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items with less than 3% of the original drug remaining by weight (e.g., empty vials, IV bags, tubing, gloves, gowns, and other disposable items).[11] | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.[11] |
| Bulk Chemotherapy Waste | Items containing more than 3% of the original drug, visibly contaminated materials from a spill, or partially full vials and syringes.[11] | Black, RCRA-rated hazardous waste container labeled "Hazardous Waste - Chemotherapy".[11] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-proof sharps container clearly labeled as "Chemotherapy Sharps".[12] |
All chemotherapy waste must be disposed of via incineration according to institutional and regulatory guidelines.
Experimental Protocols
While specific experimental protocols will vary, any procedure involving this compound should incorporate the safety and handling measures outlined above. For instance, in a metabolic stability assay using cryopreserved hepatocytes, all steps from the initial thawing and resuspension of hepatocytes to the addition of this compound and subsequent analysis should be performed in a designated containment area with appropriate PPE.[13] All disposables, including pipette tips, plates, and tubes, that come into contact with this compound should be disposed of as trace chemotherapy waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. clariant.com [clariant.com]
- 8. ohsinsider.com [ohsinsider.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. england.nhs.uk [england.nhs.uk]
- 11. danielshealth.com [danielshealth.com]
- 12. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 13. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
